ORM-10962
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-[6-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c31-22-12-14-30(15-13-22)18-26(32)29-21-7-11-27(28-17-21)33-23-8-10-25-20(16-23)6-9-24(34-25)19-4-2-1-3-5-19/h1-5,7-8,10-11,16-17,22,24,31H,6,9,12-15,18H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGUBLDTYLMRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)NC(=O)CN4CCC(CC4)O)OC1C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ORM-10962 in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX) in cardiac myocytes. Its primary mechanism of action involves the modulation of intracellular calcium dynamics by blocking both the forward and reverse modes of NCX activity. This targeted action on NCX leads to a cascade of electrophysiological effects, including the attenuation of cardiac alternans, suppression of delayed afterdepolarizations (DADs), and an increase in the post-repolarization refractory period, without significantly altering the action potential duration. Due to its high selectivity, this compound presents a promising therapeutic agent for arrhythmias driven by calcium dysregulation, with minimal off-target effects on other critical cardiac ion channels.
Core Mechanism of Action: Selective NCX Inhibition
The fundamental mechanism of this compound in cardiac myocytes is its direct inhibition of the sodium-calcium exchanger.[1][2] The NCX is a critical sarcolemmal protein responsible for maintaining calcium homeostasis by extruding one calcium ion in exchange for the entry of three sodium ions (forward mode) or reversing this process to bring calcium into the cell (reverse mode), depending on the transmembrane electrochemical gradients.
This compound has been demonstrated to be a highly selective inhibitor of NCX, showing no significant effects on other major cardiac ion channels at concentrations that effectively block NCX.[2][3] This selectivity is a key feature, minimizing the potential for unintended pro-arrhythmic or negative inotropic effects often associated with less specific ion channel blockers.
Quantitative Data on NCX Inhibition
The inhibitory potency of this compound on the NCX has been quantified in canine ventricular myocytes.
| Parameter | Value | Cell Type | Reference |
| IC50 (inward NCX current) | 55 nM | Canine Ventricular Myocytes | [1][2] |
| IC50 (outward NCX current) | 67 nM | Canine Ventricular Myocytes | [1][2] |
Electrophysiological Effects in Cardiac Myocytes
The inhibition of NCX by this compound translates into several significant electrophysiological consequences in cardiac myocytes.
Attenuation of Cardiac Alternans
This compound has been shown to effectively attenuate both action potential duration (APD) and calcium transient alternans.[4][5][6] Alternans, a beat-to-beat alternation in APD and calcium transient amplitude, is a known precursor to ventricular arrhythmias. By inhibiting NCX, this compound is thought to reduce the sarcoplasmic reticulum release refractoriness, a key factor in the genesis of calcium-driven alternans.[4][5] Computer simulations suggest this effect is a result of the NCX blockade coupled with an indirect reduction in the L-type calcium current.[4][5]
Signaling Pathway of this compound in Attenuating Cardiac Alternans
Caption: Signaling pathway of this compound in attenuating cardiac alternans.
Suppression of Delayed Afterdepolarizations (DADs)
In conditions of calcium overload, the reverse mode of NCX can contribute to the generation of DADs, which are arrhythmogenic depolarizations that occur after full repolarization. This compound has been demonstrated to significantly suppress the amplitude of DADs induced by agents like digoxin in canine Purkinje fibers.[7] This effect is attributed to the inhibition of the inward calcium current via the reverse mode NCX.
Effects on Action Potential and Refractory Period
A notable characteristic of this compound is its minimal effect on the action potential duration.[7] However, it does increase the post-repolarization refractoriness, which may contribute to its anti-arrhythmic properties by preventing premature excitations.[4][5]
Selectivity Profile
The high selectivity of this compound for the NCX is a crucial aspect of its pharmacological profile. Studies have shown that at a concentration of 1 µM, which is well above its IC50 for NCX inhibition, this compound has no significant effect on a range of other important cardiac ion currents.[2][3]
| Ion Channel/Current | Effect of this compound (1 µM) | Cell Type | Reference |
| L-type Calcium Current (ICaL) | No significant change | Canine Ventricular Myocytes | [2][3] |
| Rapid Delayed Rectifier K+ Current (IKr) | No influence | Canine Ventricular Myocytes | [2] |
| Slow Delayed Rectifier K+ Current (IKs) | No influence | Canine Ventricular Myocytes | [2] |
| Transient Outward K+ Current (Ito) | No influence | Canine Ventricular Myocytes | [2] |
| Inward Rectifier K+ Current (IK1) | No influence | Canine Ventricular Myocytes | [2] |
| Late Sodium Current (INaL) | No influence | Canine Ventricular Myocytes | [2] |
| Na+/K+ Pump Current | No influence | Canine Ventricular Myocytes | [2] |
| Funny Current (If) | No alteration | Rabbit Sinus Node Cells | [8] |
Experimental Protocols
The following sections outline the methodologies employed in key experiments to elucidate the mechanism of action of this compound.
Measurement of NCX Current in Isolated Ventricular Myocytes
Objective: To quantify the inhibitory effect of this compound on the inward and outward NCX currents.
Methodology:
-
Cell Isolation: Single ventricular myocytes are isolated from canine hearts by enzymatic digestion.
-
Patch-Clamp Technique: The whole-cell patch-clamp technique is used to record ion currents.
-
Voltage Protocol: A specific voltage ramp protocol is applied to isolate the NCX current. For example, a descending ramp from +80 mV to -120 mV.
-
Solutions: The external solution is designed to eliminate other overlapping currents and typically contains blockers for sodium, potassium, and calcium channels. The internal (pipette) solution contains a known concentration of calcium to activate the NCX.
-
Data Analysis: The this compound-sensitive current is obtained by subtracting the current recorded in the presence of the drug from the control current. The IC50 is then calculated from the concentration-response curve.
Experimental Workflow for NCX Current Measurement
Caption: Experimental workflow for measuring NCX current.
Assessment of Cardiac Alternans in Papillary Muscle
Objective: To evaluate the effect of this compound on action potential duration and calcium transient alternans.
Methodology:
-
Preparation: Papillary muscles are dissected from canine hearts and mounted in a tissue bath perfused with Tyrode's solution.
-
Pacing Protocol: The muscle is paced at progressively faster rates to induce alternans.
-
Action Potential Recording: A microelectrode is used to record intracellular action potentials. APD is measured at 80% and 90% repolarization.
-
Calcium Transient Measurement: In separate experiments with isolated myocytes, cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). The cells are then paced, and the fluorescence intensity is recorded to measure calcium transients.
-
Data Analysis: The beat-to-beat difference in APD and calcium transient amplitude is calculated to quantify the magnitude of alternans before and after the application of this compound.
Conclusion
This compound is a highly selective and potent inhibitor of the sodium-calcium exchanger in cardiac myocytes. Its mechanism of action is centered on the direct blockade of NCX, leading to the attenuation of arrhythmogenic phenomena such as cardiac alternans and delayed afterdepolarizations. The compound's high selectivity for NCX over other cardiac ion channels makes it an attractive candidate for the development of novel anti-arrhythmic therapies, particularly for conditions associated with abnormal intracellular calcium handling. Further research into its clinical efficacy and safety is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. physoc.org [physoc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of ORM-10962: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ORM-10962 is a novel, highly selective inhibitor of the sodium/calcium exchanger (NCX) that has demonstrated significant therapeutic potential in preclinical models of cardiac arrhythmia. By specifically targeting the NCX, this compound modulates intracellular calcium levels, thereby addressing key mechanisms underlying arrhythmogenesis, such as delayed afterdepolarizations (DADs) and cardiac alternans. This technical guide provides an in-depth overview of the preclinical data available for this compound, including its selectivity, efficacy in various arrhythmia models, and the experimental protocols used in its evaluation. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the core scientific attributes and potential therapeutic applications of this compound.
Introduction
The sodium/calcium exchanger (NCX) is a critical component of cellular calcium homeostasis, particularly in cardiomyocytes. It plays a key role in extruding calcium from the cell, thereby influencing cardiac contractility and electrical activity. Dysregulation of NCX function has been implicated in the pathophysiology of various cardiac arrhythmias. This compound has emerged as a potent and selective inhibitor of NCX, offering a targeted therapeutic approach to mitigate arrhythmias.
Mechanism of Action
This compound exerts its antiarrhythmic effects by inhibiting the NCX, which leads to a reduction in calcium extrusion from the cardiomyocyte. This modulation of intracellular calcium has several downstream consequences that contribute to its therapeutic potential. By preventing calcium overload, this compound can suppress the formation of delayed afterdepolarizations (DADs), which are known triggers of ventricular arrhythmias.[1] Furthermore, it has been shown to attenuate cardiac alternans, a beat-to-beat alternation in action potential duration and calcium transient amplitude that can create a substrate for reentry and fibrillation.[2][3][4]
Signaling Pathway of this compound in Cardiomyocytes
Caption: Mechanism of action of this compound in preventing cardiac arrhythmias.
Quantitative Data
The preclinical evaluation of this compound has yielded significant quantitative data regarding its selectivity and efficacy.
Table 1: Selectivity of this compound for NCX
| Ion Channel/Transporter | Species | EC50/IC50 | Reference |
| NCX (inward current) | Canine | 55 nM | [1] |
| NCX (outward current) | Canine | 67 nM | [1] |
| L-type Ca²⁺ current (ICaL) | Canine | No significant effect at 1 µM | [5] |
| Rapid delayed rectifier K⁺ current (IKr) | Canine | No significant effect at 1 µM | [5] |
| Slow delayed rectifier K⁺ current (IKs) | Canine | No significant effect at 1 µM | [5] |
| Inward rectifier K⁺ current (IK1) | Canine | No significant effect at 1 µM | [5] |
| Transient outward K⁺ current (Ito) | Canine | No significant effect at 1 µM | [5] |
| Late Na⁺ current (INaL) | Canine | No significant effect at 1 µM | [5] |
| Na⁺/K⁺ pump | Canine | No significant effect at 1 µM | [5] |
| Funny current (If) | Rabbit | No significant effect at 1 µM | [5] |
Table 2: Efficacy of this compound in Preclinical Arrhythmia Models
| Model | Species | Dose/Concentration | Effect | Reference |
| Ouabain-induced arrhythmia | Guinea pig | 0.3 mg/kg i.v. | Delayed onset of ventricular extrasystoles and tachycardia | [6] |
| Digoxin-induced DADs | Canine Purkinje fibers | 1 µM | Significantly suppressed DAD amplitude | [1] |
| Pacing-induced cardiac alternans | Canine papillary muscle | 1 µM | Attenuated APD and CaT alternans | [2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are synthesized protocols for key experiments used in the evaluation of this compound.
Whole-Cell Patch-Clamp Analysis of Ion Channel Activity
Objective: To determine the selectivity of this compound by measuring its effect on various cardiac ion currents.
Protocol:
-
Cell Isolation: Isolate single ventricular myocytes from canine hearts via enzymatic dissociation.
-
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Establish a gigaseal between the micropipette and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.
-
Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to elicit and measure individual ion currents (e.g., ICaL, IKr, IKs, IK1, Ito, INaL).
-
Drug Application: Perfuse the cells with a control solution, followed by a solution containing this compound at various concentrations (e.g., 1 µM).
-
Data Acquisition and Analysis: Record the currents before and after drug application using an amplifier and digitizer. Analyze the data to determine the percentage of current inhibition.
Ouabain-Induced Arrhythmia Model in Guinea Pigs
Objective: To assess the in vivo antiarrhythmic efficacy of this compound.
Protocol:
-
Animal Preparation: Anesthetize guinea pigs (e.g., with pentobarbitone, 45 mg/kg i.p.).
-
Instrumentation: Catheterize the jugular vein for drug administration and insert ECG leads to monitor cardiac activity.
-
Drug Administration:
-
Pre-treatment group: Administer this compound (e.g., 0.3 mg/kg i.v.) 10 minutes before starting the ouabain infusion.
-
Control group: Administer vehicle.
-
-
Arrhythmia Induction: Infuse ouabain (e.g., 10 µg/kg/min i.v.) to induce arrhythmias.
-
Data Monitoring and Analysis: Continuously record the ECG and determine the time to the onset of ventricular extrasystoles, ventricular tachycardia, and other arrhythmic events. Compare the outcomes between the control and this compound-treated groups.
Preclinical Evaluation Workflow for this compound
Caption: A simplified workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a novel antiarrhythmic agent. Its high selectivity for the sodium/calcium exchanger minimizes the risk of off-target effects on other critical cardiac ion channels. The compound has demonstrated efficacy in well-established in vitro and in vivo models of arrhythmia.
Further research is warranted to fully elucidate the therapeutic window and safety profile of this compound in larger animal models. While no clinical trial data is currently available, the robust preclinical findings suggest that this compound is a promising candidate for clinical development for the treatment of cardiac arrhythmias. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in species more predictive of human responses, and ultimately, on its safety and efficacy in human subjects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Effect of this compound (0.3 mg/kg) on ouabain (10 μg/kg/min i.v.) induced arrhythmias in anesthetized (pentobarbitone, 45 mg/kg i.p.) guinea-pigs. - Public Library of Science - Figshare [plos.figshare.com]
ORM-10962: A Selective NCX Inhibitor for Cardiovascular Research
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The sodium-calcium exchanger (NCX) is a critical regulator of intracellular calcium homeostasis and cardiac contractility. Its dysregulation is implicated in various cardiovascular pathologies, including arrhythmias and heart failure, making it a compelling therapeutic target. ORM-10962 has emerged as a potent and highly selective inhibitor of NCX, offering a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the exchanger. This document provides a comprehensive technical overview of this compound, including its mechanism of action, selectivity, and effects in preclinical models, supplemented with detailed experimental protocols and pathway visualizations.
Introduction to the Sodium-Calcium Exchanger (NCX)
The sodium-calcium exchanger is a bidirectional transmembrane protein that plays a pivotal role in cellular calcium (Ca²⁺) homeostasis by extruding one Ca²⁺ ion in exchange for the entry of three sodium (Na⁺) ions, or vice versa. This electrogenic exchange is driven by the electrochemical gradients of Na⁺ and Ca²⁺ across the cell membrane. NCX can operate in two primary modes:
-
Forward Mode (Ca²⁺ extrusion): This is the predominant mode under normal physiological conditions, where three Na⁺ ions enter the cell in exchange for one Ca²⁺ ion exiting the cell. This mode is crucial for returning the cardiomyocyte to a resting state after excitation.
-
Reverse Mode (Ca²⁺ entry): Under conditions of high intracellular Na⁺ or significant membrane depolarization, the exchanger can reverse its direction, bringing Ca²⁺ into the cell. This mode can be protective in some contexts but is often associated with pathological Ca²⁺ overload and arrhythmogenesis[1].
Dysfunction of NCX is linked to conditions of Ca²⁺ overload, which can lead to delayed afterdepolarizations (DADs) and triggered arrhythmias[1][2][3]. Consequently, selective inhibition of NCX is a promising therapeutic strategy.
This compound: Mechanism and Selectivity
This compound is a novel small molecule inhibitor that demonstrates high affinity and selectivity for the sodium-calcium exchanger[2][4]. It effectively blocks both the forward and reverse modes of NCX operation, thereby preventing pathological Ca²⁺ influx and mitigating the consequences of Ca²⁺ overload[4][5].
Signaling Pathway: NCX Function and Inhibition by this compound
The following diagram illustrates the fundamental operation of the NCX protein and the inhibitory action of this compound.
Caption: Mechanism of NCX and inhibition by this compound.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Species | Preparation | Value | Reference |
| IC₅₀ (Inward NCX Current) | Canine | Ventricular Myocytes | 55 nM | [2][4][5] |
| IC₅₀ (Outward NCX Current) | Canine | Ventricular Myocytes | 67 nM | [2][4][5] |
Table 2: Selectivity Profile of this compound
This compound exhibits remarkable selectivity for NCX over other key cardiac ion channels. At a concentration of 1 µM, this compound showed no significant effect on the following currents[2][6]:
| Ion Channel/Current | Species | Preparation | Effect at 1 µM | Reference |
| L-type Ca²⁺ Current (ICaL) | Canine | Ventricular Myocytes | No significant change | [2] |
| Inward Rectifier K⁺ Current (IK1) | Canine | Ventricular Myocytes | No influence | [2][6] |
| Transient Outward K⁺ Current (Ito) | Canine | Ventricular Myocytes | No influence | [2][6] |
| Rapid Delayed Rectifier K⁺ Current (IKr) | Canine | Ventricular Myocytes | No influence | [2][6] |
| Slow Delayed Rectifier K⁺ Current (IKs) | Canine | Ventricular Myocytes | No influence | [2][6] |
| Late Na⁺ Current (INaL) | Canine | Ventricular Myocytes | No influence | [2] |
| Na⁺/K⁺ Pump Current | Canine | Ventricular Myocytes | No influence | [2][6] |
| Funny Current (If) | Rabbit | Sinus Node Cells | No alteration | [6][7] |
Key Preclinical Findings
Anti-Arrhythmic Effects
-
Delayed Afterdepolarizations (DADs): In canine Purkinje fibers, 1 µM this compound significantly decreased the amplitude of DADs induced by digoxin[2].
-
Ventricular Arrhythmias: In an anesthetized guinea pig model, intravenous pre-treatment with 0.3 mg/kg of this compound significantly delayed the onset of ouabain-induced ventricular extrasystoles (by ~50%) and ventricular tachycardia (by ~30%)[2][5].
-
Cardiac Alternans: this compound has been shown to attenuate both action potential duration and calcium transient alternans in canine ventricular preparations, suggesting a potential utility in preventing arrhythmia triggers[8][9][10]. This effect is thought to be mediated by reducing the refractoriness of sarcoplasmic reticulum release[8][9].
Effects on Cardiac Automaticity
-
Sinus Node: this compound slightly reduces the pacemaking cycle length in rabbit sinus node tissue[11][12]. This effect is accompanied by an increase in the diastolic Ca²⁺ level and transient amplitude[11][12]. The bradycardic effect of NCX inhibition was more pronounced when the "funny" current (If) was also inhibited, highlighting a cooperative role between If and NCX in pacemaking[11][12].
-
Purkinje Fibers: The compound slowed automaticity in canine Purkinje fibers[2].
Detailed Experimental Protocols
Measurement of NCX Current (INCX) via Whole-Cell Patch-Clamp
This protocol is adapted from methodologies used in studies characterizing this compound in isolated canine ventricular myocytes[2][3][13].
Objective: To isolate and measure INCX as a Ni²⁺-sensitive current using a voltage ramp protocol.
Cell Preparation:
-
Isolate single ventricular myocytes from canine hearts using established enzymatic digestion procedures.
-
Store isolated cells at room temperature in a Tyrode's solution before use.
Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 TEA-Cl, 10 D-glucose, 0.2 BaCl₂, 0.005 Nifedipine, 0.05 Lidocaine, and 1 Ouabain. Adjust pH to 7.35 with NaOH. This composition is designed to block K⁺, Ca²⁺, and Na⁺ channels, as well as the Na⁺/K⁺ pump.
-
Internal (Pipette) Solution (in mM): K⁺-free solutions are used to eliminate potassium currents. A typical composition includes Cs⁺ as the main cation to block K⁺ channels from the inside.
-
NCX Blocker: 10 mM NiCl₂ in the external solution for complete blockade of INCX.
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at 37°C.
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ.
-
Establish a high-resistance seal (>1 GΩ) and achieve the whole-cell configuration.
-
Apply a voltage ramp protocol: From a holding potential of -40 mV, depolarize to +60 mV, then hyperpolarize to -100 mV, and return to the holding potential. The ramp speed is typically 100 mV/s[14].
-
Record the total membrane current under control conditions (Trace A).
-
Superfuse the cell with the desired concentration of this compound and repeat the voltage ramp protocol to record the current in the presence of the inhibitor (Trace B).
-
Finally, apply 10 mM NiCl₂ to the bath solution to completely block NCX and record the remaining current (Trace C)[13][15].
Data Analysis:
-
Control INCX: Subtract the current trace obtained with NiCl₂ (Trace C) from the control trace (Trace A).
-
INCX with this compound: Subtract the NiCl₂ trace (Trace C) from the this compound trace (Trace B).
-
The resulting traces represent the isolated NCX current in the absence and presence of the inhibitor, respectively. The inward current is typically measured at negative potentials (e.g., -80 mV) and the outward current at positive potentials (e.g., +20 mV)[3].
Experimental Workflow: INCX Measurement
Caption: Workflow for electrophysiological assessment of this compound.
Conclusion
This compound is a powerful research tool characterized by its potent and highly selective inhibition of the sodium-calcium exchanger. Its lack of off-target effects on other major cardiac ion channels makes it superior to previous generations of NCX inhibitors. The data summarized herein demonstrate its efficacy in modulating cellular calcium handling and preventing arrhythmogenic events in preclinical models. The detailed protocols provide a foundation for researchers to further investigate the role of NCX in cardiovascular health and disease using this valuable pharmacological agent.
References
- 1. physoc.org [physoc.org]
- 2. physoc.org [physoc.org]
- 3. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of APD and Force by the Na+/Ca2+ Exchanger in Human-Induced Pluripotent Stem Cell-Derived Engineered Heart Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling the Antiarrhythmic Potential of ORM-10962: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiarrhythmic properties of ORM-10962, a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX). By elucidating its mechanism of action and summarizing key experimental findings, this document serves as a comprehensive resource for professionals engaged in cardiovascular drug discovery and development.
Core Mechanism of Action: Selective NCX Inhibition
This compound exerts its antiarrhythmic effects primarily through the selective inhibition of the Na+/Ca2+ exchanger (NCX), a critical regulator of intracellular calcium homeostasis in cardiomyocytes.[1][2][3][4][5] The compound demonstrates high potency, with IC50 values of 55 nM for the inward (forward) mode and 67 nM for the outward (reverse) mode of the NCX current.[3][6][7] A key advantage of this compound is its high selectivity for NCX, showing no significant effects on other major cardiac ion channels, including L-type Ca2+ current (ICaL), various potassium currents (IKr, IKs, IK1, Ito), the late sodium current, and the Na+/K+ pump at concentrations up to 1 µM.[6][8]
The inhibition of NCX by this compound leads to a modulation of intracellular calcium dynamics, which is central to its antiarrhythmic action. Specifically, by blocking Ca2+ efflux through the forward mode of NCX, this compound can prevent calcium overload-related arrhythmias.[9] Conversely, by inhibiting the reverse mode, it can mitigate arrhythmias triggered by excessive Ca2+ entry.
Attenuation of Cardiac Alternans
A significant pro-arrhythmic substrate is cardiac alternans, characterized by a beat-to-beat alternation in action potential duration (APD) and calcium transient (CaT) amplitude.[1][2][4][5] this compound has been shown to effectively attenuate both APD and CaT alternans in canine papillary muscle preparations and isolated ventricular myocytes.[1][2][4][5] This effect is attributed to the drug's ability to reduce the refractoriness of sarcoplasmic reticulum (SR) calcium release.[1][2][4][5]
Interestingly, computer simulations suggest that the anti-alternans effect of this compound is a result of the direct NCX block combined with an indirect reduction in the L-type calcium current.[1][2][4][5] This dual action contributes to the stabilization of calcium cycling and the suppression of arrhythmogenic alternans.
Modulation of Cardiac Action Potential and Refractoriness
While this compound does not significantly alter the action potential duration at baseline, it has been observed to increase the post-repolarization refractoriness.[1][2][4][5] This effect, potentially mediated by an indirect reduction of the L-type calcium current, can contribute to its antiarrhythmic properties by preventing the initiation of re-entrant arrhythmias.[1][2][4][5]
Suppression of Delayed Afterdepolarizations (DADs)
Delayed afterdepolarizations (DADs), which are triggered by spontaneous Ca2+ release from the sarcoplasmic reticulum, are a known cause of ventricular arrhythmias. In a canine Purkinje fiber model where DADs were induced by digoxin, 1 µM this compound significantly suppressed the amplitude of these arrhythmogenic events.[6][7][9] This finding underscores the potential of this compound in managing arrhythmias associated with intracellular calcium overload.
In Vivo Antiarrhythmic Efficacy
The antiarrhythmic effects of this compound have also been demonstrated in vivo. In an anesthetized guinea pig model of ouabain-induced arrhythmia, pre-treatment with 0.3 mg/kg of this compound significantly delayed the onset of ventricular extrasystoles and ventricular tachycardia.[3][6] However, in a rat model of ischemia-reperfusion induced arrhythmias, this compound did not show a significant antiarrhythmic effect, suggesting that its efficacy may be dependent on the underlying arrhythmic mechanism.[6][9]
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound from various experimental studies.
Table 1: Inhibitory Potency of this compound on NCX Current
| Parameter | Value | Species | Preparation | Reference |
| IC50 (Forward Mode) | 55 nM | Dog | Ventricular Myocytes | [3][6][7] |
| IC50 (Reverse Mode) | 67 nM | Dog | Ventricular Myocytes | [3][6][7] |
Table 2: In Vivo Antiarrhythmic Effects of this compound
| Arrhythmia Model | Species | Dose | Effect | Reference |
| Ouabain-induced | Guinea Pig | 0.3 mg/kg (IV) | Delayed development of ventricular extrasystoles (by ~50%) and ventricular tachycardia (by ~30%) | [3][6] |
| Ischemia-Reperfusion | Rat | 1 µM | No significant antiarrhythmic effect | [9] |
Experimental Protocols
A detailed understanding of the methodologies employed in the investigation of this compound is crucial for the interpretation of the presented data.
In Vitro Electrophysiology in Canine Ventricular Myocytes
-
Cell Isolation: Single ventricular myocytes were isolated from canine hearts using enzymatic digestion.
-
Patch-Clamp Technique: The whole-cell patch-clamp technique was used to record ionic currents.
-
NCX Current Measurement: NCX current was measured as the this compound-sensitive current. The "onion-peeling technique" was utilized to isolate the NCX current during the action potential.[9]
-
Action Potential Recording: Action potentials were recorded using the standard microelectrode technique in multicellular preparations or the patch-clamp technique in single cells.
-
Solutions: The composition of the extracellular and intracellular solutions was carefully controlled to isolate the specific currents of interest.
Calcium Transient Measurement in Isolated Ventricular Myocytes
-
Fluorescent Indicator: Intracellular calcium transients were measured using the fluorescent indicator Fluo-4 AM.[1][2][4][5]
-
Pacing Protocol: Myocytes were paced at specific frequencies to induce alternans.[1][2][4][5]
-
Data Analysis: The amplitude and duration of the calcium transients were analyzed to assess the effect of this compound on calcium handling.
In Vivo Arrhythmia Models
-
Ouabain-Induced Arrhythmia in Guinea Pigs:
-
Anesthesia: Animals were anesthetized with pentobarbitone.
-
Drug Administration: this compound (0.3 mg/kg) was administered intravenously 10 minutes before the infusion of ouabain (10 µg/kg/min).[6]
-
ECG Monitoring: Electrocardiogram (ECG) was continuously monitored to detect the onset of arrhythmias.
-
-
Ischemia-Reperfusion Model in Rats:
-
Anesthesia: Animals were anesthetized.
-
Coronary Ligation: The left anterior descending coronary artery was ligated to induce ischemia, followed by reperfusion.
-
ECG Monitoring: ECG was recorded to assess the incidence and duration of arrhythmias during reperfusion.[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound.
Caption: In vitro electrophysiology workflow.
Caption: Logic of this compound's anti-alternans effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. physoc.org [physoc.org]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 9. mdpi.com [mdpi.com]
The Discovery and Development of ORM-10962: A Selective Sodium-Calcium Exchanger (NCX) Inhibitor
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), a critical component of cellular calcium homeostasis, particularly in cardiac myocytes. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental data supporting its selectivity and efficacy in modulating cardiac function, with a focus on its antiarrhythmic properties. This guide includes a summary of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of its mechanism and experimental workflows.
Introduction
The sodium-calcium exchanger (NCX) is a bidirectional transmembrane protein that plays a crucial role in regulating intracellular calcium concentration ([Ca²⁺]i) by extruding one Ca²⁺ ion in exchange for the entry of three Na⁺ ions (forward mode) or reversing to allow Ca²⁺ entry (reverse mode). In the heart, NCX is a key mechanism for Ca²⁺ efflux and is essential for maintaining normal cardiac rhythm. Dysregulation of NCX activity has been implicated in various cardiovascular pathologies, including cardiac arrhythmias and heart failure.
The development of selective NCX inhibitors has been a long-standing goal in cardiovascular pharmacology. Early compounds often lacked specificity, exhibiting off-target effects on other ion channels such as the L-type calcium channel (ICaL), which complicated the interpretation of experimental results. This compound emerged from a medicinal chemistry program aimed at improving the selectivity profile over earlier agents like ORM-10103. This compound has demonstrated high affinity and selectivity for NCX, making it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of NCX and a potential therapeutic agent for cardiac disorders.
Discovery and Medicinal Chemistry
The development of this compound was a progression from an earlier compound, ORM-10103. While ORM-10103 showed promise as an NCX inhibitor, it exhibited some off-target effects, including a blocking effect on the rapidly activating delayed rectifier potassium current (IKr). The medicinal chemistry effort leading to this compound focused on enhancing selectivity for NCX while eliminating activity at other ion channels.
This compound, with the chemical name 2-(4-hydroxypiperidin-1-yl)-N-(6-((2-phenylchroman-6-yl)oxy)pyridin-3-yl)acetamide, belongs to a class of compounds that feature a benzoyl-indolizine-like core structure, known for activity as enzyme inhibitors. The specific structural modifications in this compound conferred a significant improvement in both potency and, critically, selectivity for the NCX protein.
Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting the NCX protein. This inhibition affects both the forward and reverse modes of the exchanger. By blocking NCX, this compound modulates intracellular calcium and sodium concentrations, which in turn influences various cellular processes, including cardiac muscle contraction, electrical activity, and signaling pathways.
A primary consequence of NCX inhibition by this compound in cardiac myocytes is an alteration of calcium homeostasis. Under conditions of rapid pacing that can lead to cardiac alternans (beat-to-beat alternation in action potential duration and calcium transient amplitude), this compound has been shown to be effective. The proposed mechanism for this anti-alternans effect is the reduction of sarcoplasmic reticulum release refractoriness. This is a result of the direct NCX block, which is accompanied by an indirect reduction in the L-type calcium current.[1][2][3]
In the sinoatrial node (SAN), the heart's natural pacemaker, this compound has been shown to have a modest effect on the pacemaking cycle length. However, its effects are more pronounced when the "funny" current (If) is also inhibited, suggesting a cooperative role of NCX and If in maintaining a stable heart rhythm.[4][5]
Signaling Pathway of this compound in a Cardiomyocyte
Caption: Mechanism of action of this compound on cardiac myocyte calcium handling.
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro preparations. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Preparation | Value | Reference |
| IC₅₀ (Forward Mode) | Canine | Ventricular Myocytes | 55 nM | [6] |
| IC₅₀ (Reverse Mode) | Canine | Ventricular Myocytes | 67 nM | [6] |
Table 2: Selectivity Profile of this compound
| Ion Channel/Transporter | Species | Preparation | Effect at 1 µM | Reference |
| L-type Ca²⁺ Current (ICa) | Canine | Ventricular Myocytes | No significant inhibition | [4] |
| Peak Na⁺ Current (INa) | Canine | Ventricular Myocytes | No significant inhibition | [4] |
| Late Na⁺ Current (INa,L) | Canine | Ventricular Myocytes | No significant inhibition | [4] |
| Rapid Delayed Rectifier K⁺ Current (IKr) | Canine | Ventricular Myocytes | No significant inhibition | [4] |
| Slow Delayed Rectifier K⁺ Current (IKs) | Canine | Ventricular Myocytes | No significant inhibition | [4] |
| Inward Rectifier K⁺ Current (IK1) | Canine | Ventricular Myocytes | No significant inhibition | [4] |
| Transient Outward K⁺ Current (Ito) | Canine | Ventricular Myocytes | No significant inhibition | [4] |
| Na⁺/K⁺ Pump Current (INa/K) | Canine | Ventricular Myocytes | No significant inhibition | [4] |
| Funny Current (If) | Rabbit | Sinoatrial Node Cells | No direct inhibition | [7] |
Table 3: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Dose | Effect | Reference |
| Ouabain-induced Arrhythmia | Guinea Pig | Ventricular Extrasystoles | 0.3 mg/kg, IV | ~50% delay in development | [6] |
| Ouabain-induced Arrhythmia | Guinea Pig | Ventricular Tachycardia | 0.3 mg/kg, IV | ~30% delay in development | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on NCX current and other cardiac ion channels in isolated cardiomyocytes.
Cell Preparation:
-
Ventricular myocytes are enzymatically isolated from canine or rabbit hearts.
-
The heart is rapidly excised and perfused with a Ca²⁺-free Tyrode's solution, followed by an enzyme solution (e.g., collagenase and protease).
-
The digested tissue is minced and gently agitated to release single myocytes.
-
Cells are stored in a Kraft-Brühe (KB) solution at 4°C.
Electrophysiological Recording:
-
An aliquot of cells is placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution (e.g., Tyrode's solution containing in mM: 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 Glucose, 10 HEPES; pH 7.4).
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
For NCX current measurements, the internal solution would typically contain (in mM): 100 Cs-aspartate, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP, pH adjusted to 7.2 with CsOH. To measure outward NCX current, Na⁺ is included in the pipette and Ca²⁺ is in the bath. To measure inward NCX current, Ca²⁺ is included in the pipette and Na⁺ is in the bath.
-
A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Specific voltage-clamp protocols are applied to elicit the current of interest. For NCX current, a ramp protocol (e.g., from +60 mV to -120 mV) is often used.
-
After a stable baseline recording is established, this compound is applied via the superfusion system at various concentrations to determine its inhibitory effect.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for assessing the effect of this compound on ion channels.
Intracellular Calcium Imaging
Objective: To measure the effect of this compound on intracellular calcium transients in isolated cardiomyocytes.
Methodology:
-
Isolated cardiomyocytes are loaded with a fluorescent calcium indicator, typically Fluo-4 AM (acetoxymethyl ester). Cells are incubated in a solution containing Fluo-4 AM (e.g., 5 µM) for a specified period (e.g., 20-30 minutes) at room temperature.
-
After loading, cells are washed with the external solution to remove excess dye and allow for de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cell.
-
The recording chamber is mounted on an inverted microscope equipped for fluorescence imaging.
-
Cells are field-stimulated at a defined frequency (e.g., 1 Hz) to elicit regular calcium transients.
-
Fluorescence is excited at ~488 nm, and emission is collected at ~520 nm using a photomultiplier tube or a scientific camera.
-
After recording baseline calcium transients, this compound is added to the superfusate, and the changes in the amplitude, duration, and decay kinetics of the calcium transients are recorded and analyzed.
In Vivo Arrhythmia Model
Objective: To evaluate the antiarrhythmic efficacy of this compound in an in vivo model.
Animal Model:
-
Male guinea pigs are anesthetized (e.g., with pentobarbitone, 45 mg/kg, i.p.).
-
The jugular vein is cannulated for intravenous drug administration.
-
An ECG is recorded continuously to monitor heart rate and rhythm.
Arrhythmia Induction and Drug Administration:
-
For pre-treatment studies, this compound (e.g., 0.3 mg/kg) is administered intravenously 10 minutes before the start of an arrhythmia-inducing agent.
-
Arrhythmia is induced by a continuous intravenous infusion of ouabain (a Na⁺/K⁺ pump inhibitor, e.g., 10 µg/kg/min), which leads to intracellular Na⁺ and subsequently Ca²⁺ overload, resulting in arrhythmias.
-
The time to the first ventricular extrasystole, the onset of ventricular tachycardia, and the duration of arrhythmias are recorded.
-
The results from the this compound treated group are compared to a vehicle-treated control group.
Summary and Future Directions
This compound is a potent and highly selective inhibitor of the sodium-calcium exchanger. Preclinical studies have demonstrated its efficacy in modulating cardiac electrophysiology and intracellular calcium handling, leading to antiarrhythmic effects in various models. Its high selectivity makes it a superior research tool compared to older, less specific NCX inhibitors.
The data gathered to date supports the continued investigation of this compound as a potential therapeutic agent for cardiac arrhythmias. Further preclinical development would need to include comprehensive pharmacokinetics, pharmacodynamics, and toxicology studies. To date, there is no publicly available information on the progression of this compound into clinical trials. The selective inhibition of NCX remains an attractive therapeutic strategy, and this compound represents a significant advancement in the pharmacological tools available to explore this target.
References
- 1. Item - Effect of this compound (0.3 mg/kg) on ouabain (10 μg/kg/min i.v.) induced arrhythmias in anesthetized (pentobarbitone, 45 mg/kg i.p.) guinea-pigs. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
ORM-10962: A Deep Dive into its Effects on Sodium-Calcium Exchanger Currents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of ORM-10962, a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX). We will delve into its mechanism of action on NCX currents, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the sodium-calcium exchanger, a critical component in maintaining calcium homeostasis in cardiac myocytes. The exchanger facilitates the electrogenic transfer of three sodium ions for one calcium ion across the cell membrane. Depending on the transmembrane ion concentrations and membrane potential, NCX can operate in two modes: a "forward" or "calcium-efflux" mode and a "reverse" or "calcium-influx" mode. This compound has been shown to inhibit both modes of NCX operation with high potency.[1][2]
Quantitative Analysis of this compound's Inhibitory Effects
The inhibitory potency of this compound on NCX currents has been quantified in several studies. The compound demonstrates a concentration-dependent inhibition of both inward and outward NCX currents.
| Parameter | Value | Cell Type | Comments | Reference |
| IC50 (inward/forward mode) | 55 nM | Dog ventricular myocytes | Measured at -80 mV. | [1][2][3] |
| IC50 (outward/reverse mode) | 67 nM | Dog ventricular myocytes | Measured at +20 mV. | [1][2][3] |
| Selectivity | High | Various | No significant effect on ICaL, IKr, IKs, IK1, Ito, late sodium current, or the Na+/K+ pump at concentrations up to 1 µM. | [1][3][4] |
Experimental Protocols
The following outlines a generalized experimental workflow for characterizing the effects of this compound on NCX currents using patch-clamp electrophysiology, a common technique cited in the literature.
Cell Preparation
-
Isolation of Cardiomyocytes: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., canine or rabbit). This typically involves coronary perfusion with a collagenase-containing solution.
-
Cell Culture: Isolated myocytes are stored in a solution that maintains their viability for the duration of the experiment.
Electrophysiological Recording
-
Whole-Cell Patch-Clamp: The whole-cell configuration of the patch-clamp technique is used to measure ionic currents across the myocyte membrane.
-
Pipette Solution: The internal solution in the patch pipette is designed to control the intracellular ionic environment. For NCX current measurements, it typically contains a known concentration of sodium and a calcium buffer to clamp the intracellular calcium concentration.
-
External Solution: The extracellular solution is also precisely controlled. To isolate NCX currents, other ionic currents are often blocked using specific pharmacological agents (e.g., nifedipine for L-type calcium channels, appropriate blockers for potassium and sodium channels).
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to elicit and measure NCX currents. A common method involves a voltage ramp protocol (e.g., from +60 mV to -120 mV) to measure the current-voltage relationship of the NCX.
-
Application of this compound: this compound is applied to the external solution at varying concentrations to determine its inhibitory effect on the measured NCX currents.
Data Analysis
-
Current Measurement: The amplitude of the inward and outward NCX currents are measured before and after the application of this compound.
-
IC50 Determination: The concentration-response curve is plotted, and the IC50 value is calculated to quantify the potency of this compound.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing this compound's effect on NCX currents and the signaling pathway it influences.
Impact on Cardiac Electrophysiology and Arrhythmias
The inhibition of NCX by this compound has significant implications for cardiac electrophysiology. By modulating intracellular calcium levels, this compound can influence various cardiac phenomena:
-
Cardiac Alternans: this compound has been shown to attenuate cardiac alternans, which are beat-to-beat alternations in action potential duration and calcium transient amplitude.[5][6][7] This suggests a potential anti-arrhythmic effect in conditions where alternans are a precursor to more severe arrhythmias.
-
Delayed Afterdepolarizations (DADs): The compound significantly suppresses the amplitude of DADs, which are abnormal depolarizations that can trigger arrhythmias.[1] This effect is particularly relevant in conditions of calcium overload.
-
Pacemaking: this compound has been observed to have a modest effect on the sinus node pacemaking cycle length, highlighting the role of NCX in cardiac automaticity.[4][8][9][10] Studies also suggest a functional coupling between the NCX and the "funny" current (If) in the sinus node.[4][8][9][10]
Conclusion
This compound is a powerful research tool and a potential therapeutic agent due to its potent and selective inhibition of the sodium-calcium exchanger. Its ability to modulate NCX currents provides a valuable mechanism for investigating the role of calcium handling in both normal cardiac function and pathological conditions such as arrhythmias. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. physoc.org [physoc.org]
- 4. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
ORM-10962: A Novel Tool for the Investigation and Attenuation of Cardiac Alternans
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cardiac alternans, characterized by a beat-to-beat alternation in the duration of the action potential and the amplitude of the calcium transient, is a significant precursor to life-threatening arrhythmias. The selective sodium-calcium exchanger (NCX) inhibitor, ORM-10962, has emerged as a promising pharmacological tool for studying the underlying mechanisms of and potentially mitigating cardiac alternans. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and a summary of its quantitative effects on cardiac electrophysiology.
Introduction to this compound
This compound is a highly selective and potent inhibitor of the sodium-calcium exchanger (NCX), a critical component of calcium homeostasis in cardiac myocytes.[1][2] Unlike earlier NCX inhibitors, this compound exhibits minimal off-target effects on other ion channels, such as the L-type calcium current (I_CaL), making it a valuable and specific tool for research.[1][3] It inhibits both the forward and reverse modes of NCX with high affinity, allowing for a focused investigation of the role of NCX in cardiac physiology and pathophysiology.[3]
Mechanism of Action in Attenuating Cardiac Alternans
The primary mechanism by which this compound attenuates cardiac alternans is through its blockade of the sodium-calcium exchanger.[4][5][6] This action leads to a cascade of intracellular events that collectively stabilize the cardiac action potential and calcium cycling at rapid heart rates.
The proposed signaling pathway is as follows:
References
- 1. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research Findings on ORM-10962: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ORM-10962 is a novel, potent, and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1] Early preclinical research has demonstrated its potential as an antiarrhythmic agent by attenuating cardiac alternans and influencing sinoatrial node pacemaking.[2][3] This technical guide provides an in-depth summary of the foundational research on this compound, presenting key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its pharmacological effects through the selective inhibition of the sodium-calcium exchanger (NCX).[1] The NCX is a critical sarcolemmal protein responsible for maintaining calcium homeostasis in cardiomyocytes. It operates in two modes: a forward (calcium extrusion) and a reverse (calcium influx) mode. This compound has been shown to inhibit both modes of NCX with high potency.[4]
The inhibition of NCX by this compound leads to a reduction in the arrhythmogenic substrate by preventing calcium-driven alternans.[2][5] Furthermore, it has been observed to indirectly reduce the L-type calcium current, likely through calcium-driven inactivation, which contributes to its anti-alternans effect.[6] In the sinoatrial node, this compound has been shown to interact with the "funny" current (If) to regulate pacemaking.[3]
Signaling Pathway of this compound in Attenuating Cardiac Alternans
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ORM-10962 in Canine Ventricular Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), a critical component of calcium homeostasis in cardiac myocytes.[1][2][3] By modulating intracellular calcium levels, this compound presents a promising therapeutic agent for cardiac arrhythmias. These application notes provide detailed experimental protocols for investigating the effects of this compound on canine ventricular myocytes, a well-established model for human cardiac electrophysiology.[4]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on canine ventricular myocytes as reported in the literature.
Table 1: Inhibitory Concentrations of this compound on NCX Current
| Parameter | Value | Species | Reference |
| IC50 (Forward Mode) | 55 nM | Canine | [1][3] |
| IC50 (Reverse Mode) | 67 nM | Canine | [1][3] |
Table 2: Electrophysiological and Calcium Handling Effects of this compound
| Parameter | Concentration | Effect | Experimental Condition | Reference |
| Action Potential Duration (APD) | 1 µM | Unaltered | Baseline | [3] |
| APD Alternans | 1 µM | Significantly decreased | Rapid pacing | [3][5][6][7][8] |
| Calcium Transient Alternans | 1 µM | Significantly decreased | Rapid pacing | [3][5][6][7][8] |
| Sarcoplasmic Reticulum (SR) Ca2+ Content | 1 µM | Reduced | Reverse NCX favored | [9] |
| SR Ca2+ Content | 1 µM | Increased | Forward NCX favored | [9] |
| L-type Ca2+ Current (ICa) | 1 µM | No direct effect | Absence of SR Ca2+ release | [9] |
| L-type Ca2+ Current (ICa) | 1 µM | Suppressed | Normal Ca2+ cycling | [9] |
Experimental Protocols
Isolation of Canine Ventricular Myocytes
This protocol describes a common method for isolating high-quality ventricular myocytes from adult canine hearts via enzymatic digestion.
Materials:
-
Adult mongrel dog
-
Anesthesia (e.g., pentobarbital)
-
Heparin
-
Langendorff perfusion system or coronary perfusion setup
-
Solutions:
-
Ca2+-free Tyrode's solution
-
Digestion solution (Ca2+-free Tyrode's with collagenase type II and bovine serum albumin)
-
Krebs-C solution
-
-
Surgical instruments
-
Beakers, petri dishes, and transfer pipettes
Procedure:
-
Anesthetize the dog and administer heparin to prevent blood clotting.
-
Excise the heart quickly and place it in ice-cold Ca2+-free Tyrode's solution.
-
Cannulate the aorta for Langendorff perfusion or a major coronary artery for regional perfusion.
-
Begin perfusion with warm (37°C), oxygenated Ca2+-free Tyrode's solution for 5-10 minutes to wash out the blood.
-
Switch the perfusion to the digestion solution containing collagenase (e.g., 110 U/mL) and 0.1% bovine serum albumin.[10]
-
Perfuse for approximately 40 minutes, or until the heart becomes flaccid.[10]
-
Remove the heart from the perfusion setup and dissect the desired ventricular tissue.
-
Mince the tissue into small pieces in a petri dish containing Krebs-C solution.
-
Gently triturate the tissue pieces with a transfer pipette to release individual myocytes.
-
Allow the myocytes to settle by gravity, then carefully remove the supernatant.
-
Gradually reintroduce calcium to the myocytes by sequential washing with solutions of increasing calcium concentration.
-
The resulting rod-shaped, calcium-tolerant myocytes are ready for experimental use.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol outlines the measurement of NCX current (INCX) using the whole-cell patch-clamp technique.
Materials:
-
Isolated canine ventricular myocytes
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass microelectrodes
-
Microscope
-
Solutions:
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Solutions:
-
Extracellular Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 TEA-Cl, 10 D-glucose, 0.2 BaCl2, 0.005 nifedipine, 0.05 lidocaine, and 1 ouabain. pH adjusted to 7.35 with NaOH. This composition is designed to block K+, Ca2+, and Na+ channels, as well as the Na+/K+ pump.
-
Intracellular Solution (in mM): (A typical composition would include) 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 MgATP, pH adjusted to 7.2 with CsOH.
Procedure:
-
Plate the isolated myocytes in a chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull a borosilicate glass microelectrode to a resistance of 1.5-3.0 MΩ when filled with the intracellular solution.
-
Approach a myocyte with the microelectrode and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
To measure INCX, apply a voltage ramp protocol (e.g., from +60 mV to -100 mV).[11]
-
Record the current in the absence (control) and presence of this compound at the desired concentration.
-
At the end of the experiment, apply 10 mM NiCl2 to the bath solution to completely block INCX.[11][12]
-
The Ni2+-sensitive current is obtained by subtracting the current trace in the presence of NiCl2 from the control and this compound traces.[11][12]
Calcium Imaging
This protocol details the measurement of intracellular calcium transients using the fluorescent indicator Fluo-4 AM.
Materials:
-
Isolated canine ventricular myocytes
-
Fluo-4 AM
-
Pluronic F-127
-
DMSO
-
Confocal microscope with 488 nm laser excitation and >505 nm emission collection
-
Field stimulation setup
Solutions:
-
Tyrode's Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 1.8 CaCl2, 10 Glucose, 5 HEPES. pH adjusted to 7.4 with NaOH.
-
Fluo-4 AM Stock Solution: Dissolve 50 µg of Fluo-4 AM in 50 µL of 20% Pluronic F-127 in DMSO.
Procedure:
-
Incubate the isolated myocytes in Tyrode's solution containing Fluo-4 AM (final concentration of ~10 µM) for a duration optimized for canine cells (may be longer than for other species).[13] Loading can be performed at room temperature to minimize compartmentalization of the dye.[13]
-
After loading, wash the cells with fresh Tyrode's solution to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes before imaging.
-
Mount the chamber with the loaded cells on the stage of the confocal microscope.
-
Pace the myocytes at the desired frequency using a field stimulator to elicit calcium transients.
-
Record the fluorescence intensity over time using the line-scan mode of the confocal microscope to capture the rapid calcium transients.
-
Apply this compound to the perfusion solution and record the changes in the amplitude and kinetics of the calcium transients.
Visualizations
Caption: Mechanism of action of this compound on the Na+/Ca2+ exchanger.
Caption: General experimental workflow for studying this compound effects.
Caption: Logical relationship of this compound's effects leading to antiarrhythmic potential.
References
- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. A novel method to extend viability and functionality of living heart slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrode's solution - Wikipedia [en.wikipedia.org]
- 8. Advanced Tyrode's Solution, for mammalian myocardium - Elabscience® [elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. research.vu.nl [research.vu.nl]
- 11. researchgate.net [researchgate.net]
- 12. Electrophysiology | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ORM-10962 in Patch-Clamp Studies of NCX Current
Audience: Researchers, scientists, and drug development professionals.
Introduction
ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), demonstrating efficacy on both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of the exchanger.[1][2] Its high selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of NCX in various cell types, particularly in cardiomyocytes.[1][2][3] These application notes provide detailed protocols for the use of this compound in patch-clamp electrophysiology to isolate and characterize the NCX current (I_NCX).
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the NCX protein, thereby blocking the exchange of sodium and calcium ions across the cell membrane. This inhibition has been shown to be effective in attenuating cardiac alternans and reducing delayed afterdepolarizations (DADs), highlighting its potential as an antiarrhythmic agent.[2][3] Computer simulations suggest that the anti-alternans effect of this compound is mediated by a reduction in sarcoplasmic reticulum release refractoriness, which is a consequence of the NCX blockade and an indirect reduction in the L-type calcium current.[3]
Data Presentation
Table 1: Inhibitory Potency of this compound on NCX Current in Canine Ventricular Myocytes
| Mode of NCX | IC50 (nM) | Experimental Condition |
| Forward (outward current at +20 mV) | 67 | Whole-cell patch-clamp |
| Reverse (inward current at -80 mV) | 55 | Whole-cell patch-clamp |
Data sourced from Kohajda et al. (2016).[2]
Table 2: Concentration-Dependent Inhibition of NCX Current by this compound in Canine Ventricular Myocytes
| Concentration of this compound | Inhibition of Outward I_NCX (%) | Inhibition of Inward I_NCX (%) |
| 10 nM | ~20% | ~25% |
| 100 nM | ~60% | ~70% |
| 1 µM | ~85% | ~90% |
Approximate values are derived from the dose-response curves presented in Kohajda et al. (2016).[2]
Experimental Protocols
Protocol 1: Isolation of NCX Current (I_NCX) in Canine Ventricular Myocytes using Whole-Cell Patch-Clamp
This protocol is adapted from methodologies described in studies investigating the effects of this compound.[2][4][5]
1. Cell Preparation:
-
Isolate single ventricular myocytes from canine hearts using established enzymatic digestion protocols.[6]
2. Solutions:
-
External Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 TEA-Cl, 10 D-glucose. To block other ionic currents, add 0.2 BaCl2, 0.005 nifedipine, 0.05 lidocaine, and 1 ouabain. Adjust pH to 7.35 with NaOH.[5]
-
Pipette (Intracellular) Solution (in mM): 140 CsOH, 75 aspartic acid, 20 NaCl, 10 CaCl2, 10 HEPES, 20 EGTA, 20 TEA-Cl, 5 MgATP. Adjust pH to 7.3 with CsOH.[5]
3. Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Maintain the holding potential at -40 mV.
-
Apply a descending-ascending voltage ramp protocol from +80 mV to -120 mV and back to +80 mV over 200 ms.
-
Record the baseline current in the external solution.
-
Apply different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) to the external solution and record the current.
-
At the end of the experiment, apply 10 mM NiCl2 to the external solution to completely block the NCX current. This Ni2+-insensitive current represents the background leak current.
4. Data Analysis:
-
The total NCX current is defined as the Ni2+-sensitive current, obtained by subtracting the current recorded in the presence of 10 mM NiCl2 from the total recorded current.[4]
-
The this compound-sensitive current is obtained by subtracting the current recorded in the presence of this compound from the control (baseline) current.
Protocol 2: "Onion-Peeling" Technique to Isolate this compound-Sensitive NCX Current
The "onion-peeling" technique allows for the sequential dissection of multiple ionic currents from a single cell.[7] This approach can be adapted to specifically isolate the this compound-sensitive NCX current.
1. Cell Preparation and Initial Recording:
-
Prepare canine ventricular myocytes and establish a whole-cell patch-clamp configuration as described in Protocol 1.
-
Record the total membrane current under control conditions using a suitable voltage protocol (e.g., a voltage ramp or a series of voltage steps).
2. Sequential Pharmacological Blockade:
-
First, block other major ionic currents to enhance the relative contribution of I_NCX. This can be achieved by including blockers for Na+, K+, and Ca2+ channels in the external solution as described in Protocol 1.
-
Record the remaining current.
-
Next, apply this compound at the desired concentration (e.g., 1 µM for maximal inhibition) to the external solution.
-
Record the current in the presence of this compound.
3. Data Analysis:
-
The this compound-sensitive current, which represents the I_NCX, is obtained by digital subtraction of the current trace recorded in the presence of this compound from the trace recorded just before its application.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for isolating I_NCX.
References
- 1. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]
- 3. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The development of L-type Ca2+ current mediated alternans does not depend on the restitution slope in canine ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing ORM-10962 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2][3][4] The NCX plays a crucial role in maintaining intracellular calcium homeostasis in cardiomyocytes and other excitable cells. Its dysregulation is implicated in various cardiovascular diseases, including cardiac arrhythmias.[5][6][7][8] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound in a research setting.
Mechanism of Action of this compound
The sodium-calcium exchanger is a bidirectional transmembrane protein that facilitates the exchange of three sodium ions (Na⁺) for one calcium ion (Ca²⁺). Its direction of transport (forward or reverse mode) depends on the transmembrane electrochemical gradients of Na⁺ and Ca²⁺. In the forward mode, NCX extrudes Ca²⁺ from the cell, while in the reverse mode, it brings Ca²⁺ into the cell.
This compound exerts its therapeutic effects by inhibiting both the forward and reverse modes of NCX.[1][2][3][4] This inhibition helps to prevent calcium overload in cardiomyocytes, a key factor in the development of delayed afterdepolarizations (DADs) and subsequent arrhythmias.[9] By modulating intracellular calcium levels, this compound can attenuate cardiac alternans, which are beat-to-beat fluctuations in action potential duration and calcium transient amplitude that can precede life-threatening arrhythmias.[5][7][8]
Data Presentation
Table 1: Inhibitory Potency of this compound on Na⁺/Ca²⁺ Exchanger (NCX)
| NCX Mode | IC₅₀ (nM) | Cell Type | Reference |
| Forward Mode (Ca²⁺ efflux) | 55 | Dog ventricular myocytes | [1][2] |
| Reverse Mode (Ca²⁺ influx) | 67 | Dog ventricular myocytes | [1][2] |
Table 2: Electrophysiological Effects of this compound in Cardiomyocytes
| Parameter | Effect of this compound (1 µM) | Cell Type | Reference |
| Action Potential Duration (APD) | No significant change or slight increase in refractory period | Canine papillary muscle, Rabbit sinus node tissue | [4][6][10] |
| Delayed Afterdepolarizations (DADs) | Significant suppression of amplitude | Canine Purkinje fibers | [3][4] |
| Spontaneous Depolarization Slope | Considerably decreased | Rabbit sinus node tissue | [6][10] |
| Intracellular Ca²⁺ Transient Amplitude | Increased | Rabbit sinus node cells | [6] |
| Diastolic Ca²⁺ Level | Increased | Rabbit sinus node cells | [6] |
| Cardiac Alternans | Attenuated | Canine ventricular myocytes | [5][7][8] |
Mandatory Visualizations
References
- 1. β-Adrenergic Receptor Stimulation Maintains NCX-CaMKII Axis and Prevents Overactivation of IL6R-Signaling in Cardiomyocytes upon Increased Workload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hellobio.com [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NCX-Mediated Subcellular Ca2+ Dynamics Underlying Early Afterdepolarizations in LQT2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stress Kinase Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular Recordings of Field Potentials from Single Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of ORM-10962 Stock Solutions in DMSO: An Application Note and Protocol
Introduction
ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), with IC50 values of 55 nM and 67 nM for the forward and reverse modes of action, respectively[1][2][3]. Its utility in cardiovascular research, particularly in studies of cardiac arrhythmias and pacemaking, necessitates the accurate and reproducible preparation of stock solutions[4][5][6]. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro applications. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation. Key data is summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 459.54 g/mol | [1] |
| Formula | C27H29N3O4 | [1] |
| Appearance | Solid, light yellow to yellow | [1] |
| Solubility in DMSO | 250 mg/mL (544.02 mM) | [1] |
Note: The solubility of this compound in DMSO can be significantly impacted by the hygroscopic nature of DMSO. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO for optimal dissolution. Ultrasonic treatment may be required to fully dissolve the compound.[1]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath
3.2. Procedure
-
Aseptic Technique: Perform all steps in a clean, controlled environment, such as a laminar flow hood, to minimize contamination.
-
Equilibration: Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.5954 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder into a suitable microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution with 4.5954 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
-
Verification: Visually inspect the solution to ensure that all of the this compound has completely dissolved and no particulate matter is visible.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
3.3. Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage of this compound, both in its powdered form and as a stock solution, is critical to maintain its stability and activity.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In DMSO | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
It is imperative to aliquot the stock solution to prevent product inactivation from repeated freeze-thaw cycles.[1]
Signaling Pathway Context
This compound is a selective inhibitor of the Sodium-Calcium Exchanger (NCX). The NCX plays a crucial role in maintaining calcium homeostasis in cardiomyocytes and other excitable cells. By inhibiting this exchanger, this compound can modulate intracellular calcium levels, which has implications for cardiac contractility and arrhythmogenesis.
Caption: Simplified signaling pathway showing the action of this compound.
Conclusion
This application note provides a standardized protocol for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines for weighing, dissolution, and storage will ensure the integrity and reproducibility of experimental results. Researchers should always refer to the manufacturer's specific instructions for the lot of this compound being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. physoc.org [physoc.org]
- 4. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ORM-10962 in Cellular Models
Inducing NCX Inhibition with ORM-10962
Introduction:
This compound is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1] It has demonstrated significant utility in preclinical research for investigating the role of NCX in various cellular processes, particularly in cardiac physiology and pathophysiology. This compound inhibits both the forward and reverse modes of NCX, making it a valuable tool for studying the consequences of reduced NCX activity in isolated cells and tissues.[1][2] These application notes provide detailed protocols for utilizing this compound to induce NCX inhibition in cellular models, with a focus on cardiac myocytes.
Mechanism of Action:
This compound directly binds to the NCX protein, impeding the exchange of sodium and calcium ions across the cell membrane. This inhibition leads to alterations in intracellular calcium dynamics. By blocking the primary calcium extrusion pathway in many cell types, particularly during diastolic phases in cardiomyocytes, this compound can lead to an accumulation of intracellular calcium.[3] This modulation of calcium homeostasis subsequently affects various downstream signaling pathways and cellular functions, including action potential duration, sarcoplasmic reticulum calcium content, and cellular contractility.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: Potency of this compound
| Parameter | Value | Cell Type | Reference |
| IC50 (Forward Mode) | 55 nM | Dog ventricular myocytes | [1][2] |
| IC50 (Reverse Mode) | 67 nM | Dog ventricular myocytes | [1][2] |
Table 2: Recommended Concentrations for Cellular Assays
| Concentration | Application | Cell Type | Expected Effect | Reference |
| 10 nM - 1 µM | Concentration-dependent NCX current reduction | Dog ventricular myocytes | Progressive inhibition of NCX activity | [1] |
| 1 µM | Attenuation of cardiac alternans | Canine papillary muscle, isolated ventricular myocytes | Reduction in action potential duration and calcium transient alternans | [4][5] |
| 1 µM | Investigation of sinus node pacemaking | Rabbit sinoatrial node cells | Slight reduction in pacemaking cycle length, increase in diastolic Ca2+ | [6][7][8][9] |
| 1 µM | Suppression of delayed afterdepolarizations (DADs) | Dog right ventricular Purkinje fibers | Significant suppression of DAD amplitude | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cellular assays.
Caption: Mechanism of this compound action and its downstream effects.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: Assessment of NCX Inhibition on Calcium Transients in Isolated Cardiomyocytes
Objective: To measure the effect of this compound on intracellular calcium transients in isolated cardiac myocytes.
Materials:
-
Isolated cardiac myocytes (e.g., from rabbit or canine ventricle)
-
Tyrode's solution (or appropriate physiological saline)
-
This compound (MedchemExpress or other supplier)
-
Dimethyl sulfoxide (DMSO)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Confocal microscope with calcium imaging capabilities
-
Field stimulation apparatus
Procedure:
-
Cell Preparation:
-
Isolate ventricular myocytes using established enzymatic digestion protocols.[7]
-
Allow cells to stabilize in Tyrode's solution at room temperature.
-
-
Fluo-4 AM Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution).
-
Incubate the isolated myocytes in the loading solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells twice with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in Tyrode's solution to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
-
Calcium Imaging:
-
Transfer the Fluo-4 loaded cells to a perfusion chamber on the stage of the confocal microscope.
-
Pace the myocytes at a steady frequency (e.g., 1 Hz) using field stimulation to elicit regular calcium transients.
-
Record baseline calcium transients for a stable period (e.g., 2-5 minutes).
-
Perfuse the chamber with Tyrode's solution containing the desired concentration of this compound.
-
Continue recording calcium transients for a sufficient duration to observe the effect of the inhibitor (e.g., 10-15 minutes).
-
-
Data Analysis:
Protocol 2: Electrophysiological Measurement of NCX Current Inhibition
Objective: To quantify the inhibitory effect of this compound on NCX current using the whole-cell patch-clamp technique.
Materials:
-
Isolated cardiac myocytes
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution
-
External (bath) solution
-
This compound
-
DMSO
Procedure:
-
Solution Preparation:
-
Prepare appropriate internal and external solutions to isolate the NCX current. This typically involves blocking other major ionic currents (e.g., Na+, K+, Ca2+ channels) with specific inhibitors.
-
Prepare this compound stock and working solutions as described in Protocol 1.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on an isolated myocyte.
-
Apply a voltage-clamp protocol designed to elicit NCX current. A common method is a descending voltage ramp (e.g., from +80 mV to -120 mV) to measure the current-voltage relationship.
-
-
Experimental Protocol:
-
Record the baseline NCX current in the control external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
After the drug effect has stabilized, record the NCX current again using the same voltage-clamp protocol.
-
-
Data Analysis:
-
Subtract the current recorded in the presence of this compound from the baseline current to determine the this compound-sensitive current, which represents the NCX current.
-
Plot the current-voltage relationship to visualize the inhibition across different membrane potentials.
-
Calculate the percentage of inhibition at specific voltages.
-
Selectivity:
This compound has been shown to be highly selective for NCX. Studies have demonstrated that at concentrations effective for NCX inhibition (e.g., 1 µM), it does not significantly affect other major cardiac ion channels, including ICa, INa, IK1, IKr, IKs, Ito, and the Na+/K+ pump.[6] It also does not inhibit the funny current (If).[6]
This compound is a valuable pharmacological tool for the targeted inhibition of the sodium-calcium exchanger in cellular models. The protocols outlined above provide a framework for researchers to investigate the role of NCX in various physiological and pathological conditions. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Inotropic effect of NCX inhibition depends on the relative activity of the reverse NCX assessed by a novel inhibitor this compound on canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Delayed Afterdepolarizations with ORM-10962
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ORM-10962, a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), in the study of delayed afterdepolarizations (DADs). DADs are abnormal depolarizations of cardiac myocytes that occur after the completion of repolarization and can trigger cardiac arrhythmias. Understanding the mechanisms of DADs and identifying potential therapeutic interventions is a critical area of cardiovascular research.
This compound offers a valuable pharmacological tool to investigate the role of NCX in the genesis of DADs. Its high selectivity allows for targeted inhibition of the NCX with minimal confounding effects on other ion channels.[1]
Mechanism of Action of this compound in the Context of DADs
Delayed afterdepolarizations are primarily caused by an overload of calcium within the sarcoplasmic reticulum (SR) of cardiac myocytes.[2] This calcium overload leads to spontaneous Ca2+ release from the SR into the cytosol during diastole. The increased cytosolic calcium concentration activates the forward mode of the sodium-calcium exchanger (NCX). In its forward mode, the NCX extrudes one Ca2+ ion in exchange for the entry of three Na+ ions, generating a net inward (depolarizing) current (INCX).[2][3] If this transient inward current is of sufficient magnitude to reach the threshold potential, it can trigger a premature action potential, leading to a DAD and potentially initiating a life-threatening arrhythmia.[2]
This compound is a potent inhibitor of both the forward and reverse modes of the NCX.[4] By blocking the NCX, this compound directly inhibits the transient inward current responsible for the upstroke of the DAD. This action reduces the amplitude of DADs, thereby preventing them from reaching the threshold for triggering an action potential.[1][5]
Signaling Pathway of DAD Formation and this compound Intervention
Quantitative Data on this compound
The following tables summarize the key quantitative parameters of this compound based on published studies.
| Parameter | Value | Species/Cell Type | Reference |
| IC50 (Forward Mode NCX) | 55 nM | Dog Ventricular Myocytes | [1][4] |
| IC50 (Reverse Mode NCX) | 67 nM | Dog Ventricular Myocytes | [1][4] |
| Concentration to suppress DADs | 1 µM | Canine Purkinje Fibres | [1][5] |
| Effect on L-type Ca2+ current (ICaL) | No significant change at 1 µM | Canine Ventricular Myocytes | [1] |
| Effect on late Na+ current | No influence at 1 µM | Canine Ventricular Myocytes | [1] |
| Effect on K+ currents | No influence on IK1, Ito, IKr, IKs at 1 µM | Canine Ventricular Myocytes | [1] |
| In vivo anti-arrhythmic dose | 0.3 mg/kg (i.v.) | Anesthetized Guinea Pig (ouabain-induced arrhythmia) | [1] |
Experimental Protocols
The following are detailed protocols for inducing DADs and studying the effects of this compound in various experimental models.
Protocol 1: Induction of DADs in Isolated Canine Purkinje Fibers
This protocol is designed to pharmacologically induce DADs in Purkinje fibers, a common site of triggered arrhythmias.
1. Preparation of Purkinje Fibers:
-
Isolate free-running Purkinje fibers from the ventricles of canine hearts.
-
Place the fibers in a tissue bath continuously perfused with Tyrode's solution (in mM: NaCl 137, KCl 4.0, MgCl2 1.0, CaCl2 1.8, NaH2PO4 0.45, NaHCO3 12, glucose 5.5) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Allow the preparation to equilibrate for at least 60 minutes.
2. Induction of DADs:
-
Induce DADs by exposing the Purkinje fibers to a cardiac glycoside, such as digoxin (e.g., 150 nM).[5]
-
Pace the fibers at a constant cycle length (e.g., 400 ms) to achieve a steady state before and during drug application.[5]
3. Application of this compound:
-
Once stable DADs are observed, introduce this compound into the perfusate at the desired concentration (e.g., 1 µM).[1][5]
-
Allow sufficient time for the drug to take effect (typically 15-20 minutes).
4. Data Acquisition and Analysis:
-
Record transmembrane action potentials using standard microelectrode techniques.
-
Measure the amplitude of the DADs before and after the application of this compound.
-
Analyze the change in DAD amplitude to quantify the effect of NCX inhibition.
Experimental Workflow for Protocol 1
Protocol 2: Investigating this compound Effects on NCX Current in Isolated Ventricular Myocytes
This protocol uses the whole-cell patch-clamp technique to directly measure the effect of this compound on the NCX current.
1. Isolation of Ventricular Myocytes:
-
Isolate single ventricular myocytes from canine hearts using enzymatic digestion.[1][6]
-
Store the isolated cells in a solution with gradually reintroduced Ca2+.[6]
2. Patch-Clamp Recordings:
-
Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.[1][6]
-
Use a pipette solution and an external solution designed to isolate the NCX current (INCX). This typically involves blocking other major ionic currents (e.g., Na+, K+, and Ca2+ channels) with specific inhibitors.
3. Measurement of NCX Current:
-
Elicit INCX using a voltage ramp protocol (e.g., from +60 mV to -120 mV).
-
Measure both the inward and outward components of the NCX current.
4. Application of this compound:
-
Apply this compound to the external solution at various concentrations to determine a dose-response relationship.
-
Measure the reduction in both the inward and outward INCX at each concentration.
5. Data Analysis:
-
Calculate the percentage of inhibition of INCX at each concentration of this compound.
-
Determine the IC50 values for the inhibition of the forward and reverse modes of the NCX.
Logical Relationship of Experimental Findings
Conclusion
References
Troubleshooting & Optimization
Potential off-target effects of ORM-10962 to consider
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the potential off-target effects of ORM-10962, a potent and selective inhibitor of the Sodium-Calcium Exchanger (NCX).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective inhibitor of the sodium-calcium exchanger (NCX).[1] It effectively blocks both the forward and reverse modes of NCX activity.[1] This inhibition leads to alterations in intracellular calcium and sodium concentrations, which in turn affects cellular processes such as cardiac muscle contraction and electrical activity.[2][3]
Q2: Has the selectivity of this compound been profiled against other ion channels?
Yes, the selectivity of this compound has been extensively studied. Even at concentrations significantly higher than its IC50 for NCX, this compound has been shown to have no significant inhibitory effect on a variety of other key cardiac ion channels.[4][5][6]
Q3: I am observing a decrease in the L-type calcium current (ICaL) in my experiments with this compound. Is this an off-target effect?
While a reduction in ICaL has been observed in the presence of this compound, this is considered an indirect effect resulting from the primary inhibition of NCX, rather than a direct off-target interaction with the L-type calcium channel itself.[2][3][7] The inhibition of NCX alters intracellular calcium dynamics, which can subsequently modulate the activity of other calcium-sensitive channels like ICaL.[7]
Q4: Can this compound affect cardiac pacemaker activity?
This compound has been shown to have a modest effect on the sinoatrial node (SAN) pacemaking cycle length.[4][8] However, it does not inhibit the "funny" current (If), which is a key driver of pacemaker activity.[4][8][9] The observed effects on pacemaking are attributed to the modulation of intracellular calcium handling as a consequence of NCX inhibition.[4]
Troubleshooting Guides
Issue: Unexpected changes in cellular electrophysiology are observed after applying this compound.
-
Confirm On-Target Effect: First, verify that the observed effects are consistent with NCX inhibition in your experimental model. This may include measuring changes in intracellular calcium transients or sodium concentration.
-
Review Compound Concentration: Ensure that the concentration of this compound being used is within the recommended range for selective NCX inhibition (IC50 values are in the nanomolar range).[1] High micromolar concentrations may increase the likelihood of non-specific effects.
-
Assess Indirect Effects: Consider the possibility of indirect effects. As noted in the FAQs, inhibition of NCX can secondarily influence other ion channels and cellular processes. For example, an observed change in ICaL is likely an indirect consequence of altered calcium homeostasis.[2][3][7]
-
Consult Selectivity Data: Refer to the selectivity data provided in this guide to confirm that the unexpected effect is not a known off-target interaction.
Data Presentation
Table 1: Selectivity Profile of this compound Against Various Ion Channels
| Ion Channel/Transporter | Effect of this compound (at 1 µM) | Reference(s) |
| L-type Ca2+ current (ICaL) | No direct inhibition | [5][6][7] |
| Inward rectifier K+ current (IK1) | No significant effect | [4][5] |
| Transient outward K+ current (Ito) | No significant effect | [4][5] |
| Rapid delayed rectifier K+ current (IKr) | No significant effect | [4][5] |
| Slow delayed rectifier K+ current (IKs) | No significant effect | [4][5] |
| Late Na+ current | No significant effect | [6] |
| Na+/K+ pump | No significant effect | [4][6] |
| Funny current (If) | No significant effect | [4][8][9] |
Experimental Protocols
Protocol: Assessing the Selectivity of this compound using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general methodology for determining the effect of this compound on a specific ion current.
-
Cell Preparation: Isolate appropriate cells endogenously expressing the ion channel of interest (e.g., ventricular myocytes for cardiac channels).
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use an appropriate internal (pipette) and external solution to isolate the specific ionic current of interest.
-
Apply a voltage-clamp protocol specific to the channel being studied to elicit and measure the current.
-
-
Control Measurement: Record the baseline current in the absence of this compound.
-
This compound Application: Perfuse the cells with a solution containing this compound at the desired concentration (e.g., 1 µM to test for off-target effects).
-
Test Measurement: After a sufficient incubation period, record the current again in the presence of this compound.
-
Washout: Perfuse with the control external solution to wash out the compound and observe any reversal of effects.
-
Data Analysis: Compare the current amplitude and kinetics before, during, and after the application of this compound to determine if the compound has a significant effect.
Visualizations
Caption: Primary mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected effects.
Caption: this compound interaction context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. physoc.org [physoc.org]
- 7. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: ORM-10962 and L-type Calcium Current
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the indirect effects of ORM-10962 on the L-type calcium current (ICaL).
Frequently Asked Questions (FAQs)
Q1: Does this compound directly block L-type calcium channels?
A1: No, studies have shown that this compound is a highly selective inhibitor of the Na+/Ca2+ exchanger (NCX) and does not directly block the L-type calcium current (ICaL).[1][2] Even at high concentrations (e.g., 1 µM), this compound has been shown to not significantly modify the magnitude of ICaL in canine ventricular myocytes.[2][3]
Q2: If this compound does not directly block ICaL, why do I observe a reduction in the current in my experiments?
A2: The reduction in ICaL observed with this compound application is an indirect effect.[1][4][5] The primary mechanism of action of this compound is the inhibition of the Na+/Ca2+ exchanger (NCX).[6][7] By blocking NCX-mediated Ca2+ efflux, this compound can lead to an increase in the intracellular calcium concentration, particularly in the subsarcolemmal space.[1] This localized increase in Ca2+ enhances the calcium-dependent inactivation of the L-type calcium channels, resulting in a reduced ICaL.[1][8]
Q3: What is the proposed signaling pathway for the indirect effect of this compound on ICaL?
A3: The proposed pathway is a direct consequence of NCX inhibition. A diagram illustrating this pathway is provided below.
Caption: Signaling pathway of this compound's indirect effect on ICaL.
Q4: How can I experimentally verify that the observed ICaL reduction is indirect?
A4: To confirm the indirect nature of the ICaL reduction, you can perform experiments where intracellular Ca2+ is strongly buffered. By using a high concentration of a Ca2+ chelator like BAPTA in your patch pipette solution, you can prevent the localized rise in subsarcolemmal Ca2+ upon NCX inhibition. In this condition, the effect of this compound on ICaL should be significantly attenuated or abolished, demonstrating that the effect is dependent on intracellular Ca2+ dynamics.
Troubleshooting Guides
Issue 1: Unexpectedly large reduction in ICaL observed.
-
Possible Cause 1: Off-target effects at high concentrations. While this compound is highly selective, using concentrations significantly above the recommended range (EC50 for NCX inhibition is ~55-67 nM) may lead to uncharacterized off-target effects.[6][7]
-
Troubleshooting Step: Perform a dose-response curve to ensure you are using the lowest effective concentration to inhibit NCX.
-
-
Possible Cause 2: Altered intracellular Na+ concentration. The activity of NCX is highly dependent on both Na+ and Ca2+ gradients. If your experimental conditions lead to an accumulation of intracellular Na+, this can alter the driving force for NCX and potentially amplify the effects of its inhibition on intracellular Ca2+ and subsequently ICaL.
-
Troubleshooting Step: Monitor and control intracellular Na+ levels in your experiments. Ensure your pipette and bath solutions are correctly formulated.
-
Issue 2: No significant change in ICaL is observed after applying this compound.
-
Possible Cause 1: Insufficient NCX activity in the experimental model. The indirect effect on ICaL is contingent on a functional NCX contributing to Ca2+ efflux. In some cell types or under certain pathological conditions, the expression or activity of NCX may be low.
-
Troubleshooting Step: Confirm the presence and activity of NCX in your specific cell type using techniques like measuring NCX currents directly.
-
-
Possible Cause 2: Strong intracellular Ca2+ buffering. If your experimental conditions inherently have strong intracellular Ca2+ buffering, the localized increase in subsarcolemmal Ca2+ upon NCX inhibition might be blunted, leading to a minimal effect on ICaL.
-
Troubleshooting Step: Review your experimental protocol for sources of strong Ca2+ buffering. Consider reducing the concentration of any exogenous Ca2+ buffers if experimentally feasible.
-
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound from published studies.
| Parameter | Species/Cell Type | This compound Concentration | Effect | Reference |
| NCX Current (Inward) | Canine Ventricular Myocytes | EC50: 55 nM | Inhibition | [2][7] |
| NCX Current (Outward) | Canine Ventricular Myocytes | EC50: 67 nM | Inhibition | [2][7] |
| L-type Ca2+ Current (ICaL) | Canine Ventricular Myocytes | 1 µM | No significant direct effect | [2][3] |
| ICaL (in silico model) | Human Ventricular Myocyte Model | Correlated with 50% NCX block | ~35% reduction (to 65% availability) | [1] |
| Action Potential Duration (APD) | Canine Ventricular Myocytes | 1 µM | Unaltered | [6] |
| Delayed Afterdepolarizations (DADs) | Dog Purkinje Fibers | 1 µM | Decreased amplitude | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp for Measuring ICaL
This protocol is a generalized procedure for measuring L-type calcium currents in isolated ventricular myocytes.
Caption: Experimental workflow for measuring ICaL using patch-clamp.
Key Solutions:
-
External Solution (Tyrode's): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. Na+ and K+ channel blockers (e.g., TTX, 4-AP) are often included to isolate ICaL.
-
Internal (Pipette) Solution: Typically contains (in mM): CsCl or KCl, Mg-ATP, GTP-Tris, HEPES, and a Ca2+ buffer (e.g., EGTA or BAPTA).
Protocol 2: Calcium Transient Measurement in Isolated Myocytes
This protocol describes a general method for measuring intracellular calcium transients using fluorescent indicators.
Caption: Workflow for measuring calcium transients in isolated myocytes.
Note: The specific concentrations of solutions and voltage protocols may need to be optimized for your particular experimental setup and cell type.
References
- 1. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
Technical Support Center: Interpreting Changes in Cardiac Action Potential with ORM-10962
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ORM-10962 in studies of cardiac action potentials. This resource is designed to address specific experimental issues and facilitate accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on cardiac myocytes?
A1: this compound is a highly selective inhibitor of the sodium-calcium exchanger (NCX).[1] Its primary mechanism of action is the reduction of both the inward and outward currents of the NCX.[1] This inhibition alters intracellular calcium dynamics, which in turn modulates the cardiac action potential.
Q2: What is the expected effect of this compound on the action potential duration (APD)?
A2: The effect of this compound on APD can be complex and may depend on the specific experimental conditions. Some studies have reported that at a concentration of 1 µM, this compound does not significantly alter the overall action potential duration under baseline conditions.[2] However, in the context of cardiac alternans, this compound has been shown to attenuate the beat-to-beat variability in APD.[2][3][4] One study observed a non-significant change in mean APD at a specific diastolic interval, with 183 ± 31 ms for this compound compared to 198 ± 23 ms for control.[2]
Q3: How does this compound affect intracellular calcium transients?
A3: By inhibiting the primary calcium extrusion pathway (NCX), this compound is expected to lead to an increase in the intracellular calcium concentration ([Ca2+]i). Studies have shown that this compound can cause a marked increase in the diastolic calcium level as well as an increase in the amplitude of the calcium transient.[5]
Q4: Is this compound selective for the sodium-calcium exchanger?
A4: Yes, this compound is a highly selective inhibitor for the NCX.[1] Studies have shown that even at a high concentration of 1 µM, it does not significantly affect other major cardiac ion channels, including the L-type calcium current (ICaL), the rapid and slow delayed rectifier potassium currents (IKr and IKs), the transient outward potassium current (Ito), and the inward sodium current (INa).[1][5] However, an indirect reduction in ICaL has been suggested, likely due to calcium-dependent inactivation.[2][3]
Troubleshooting Guides
Problem 1: Inconsistent or minimal changes observed in APD after this compound application.
-
Possible Cause 1: Inadequate Drug Concentration. The EC50 values for this compound inhibition of the inward and outward NCX currents are approximately 55 nM and 67 nM, respectively.[1] Ensure that the concentration of this compound used in your experiment is sufficient to achieve the desired level of NCX inhibition. A concentration of 1 µM is commonly used in published studies.
-
Possible Cause 2: Experimental Conditions. The effect of this compound on APD may be more pronounced under specific conditions, such as rapid pacing to induce alternans.[2][3][4] Under baseline, steady-state pacing, the effect on overall APD might be subtle.
-
Possible Cause 3: Cell Type and Species Differences. The expression and activity of NCX can vary between different cardiac cell types (e.g., atrial vs. ventricular myocytes) and across different species. These differences can influence the observed effects of this compound.
-
Solution:
-
Verify the concentration and purity of your this compound stock solution.
-
Consider designing experiments that challenge the calcium handling system, such as rapid pacing protocols, to unmask the effects of NCX inhibition.
-
Carefully document the cell type and species used in your experiments and compare your results with relevant literature.
-
Problem 2: Difficulty in obtaining stable intracellular recordings after myocyte isolation.
-
Possible Cause 1: Poor Cell Viability. The enzymatic digestion process for isolating myocytes can be harsh and may result in a low yield of healthy, viable cells.
-
Possible Cause 2: Mechanical Instability. Contraction of the cardiac tissue or myocyte can lead to unstable microelectrode impalements and loss of the recording.
-
Solution:
-
Optimize the enzymatic digestion protocol by adjusting the concentration of collagenase and the digestion time.
-
Ensure gentle handling of the isolated cells to minimize mechanical stress.
-
For tissue preparations, consider using a spring-loaded microelectrode holder to maintain a stable recording during contraction.
-
Problem 3: High background fluorescence or poor signal-to-noise ratio during calcium transient measurements with Fluo-4 AM.
-
Possible Cause 1: Incomplete De-esterification of Fluo-4 AM. The acetoxymethyl (AM) ester form of Fluo-4 needs to be cleaved by intracellular esterases for the dye to become fluorescent and calcium-sensitive. Incomplete de-esterification can lead to a weak signal.
-
Possible Cause 2: Dye Compartmentalization. Fluo-4 AM can sometimes accumulate in intracellular organelles, leading to high background fluorescence and an inaccurate representation of cytosolic calcium.
-
Possible Cause 3: Dye Leakage. The de-esterified Fluo-4 can leak out of the cell over time, leading to a decreasing signal.
-
Solution:
-
Allow sufficient time for de-esterification after loading the cells with Fluo-4 AM. A common practice is to incubate the cells for a period at room temperature after the initial loading at 37°C.[6]
-
Optimize the loading concentration of Fluo-4 AM and the incubation time to minimize compartmentalization.
-
Consider using probenecid, an anion exchange inhibitor, to reduce dye leakage from the cells.
-
Data Presentation
Table 1: Effect of this compound on Cardiac Action Potential Duration (APD)
| Parameter | Condition | APD (ms) | Species/Cell Type | Reference |
| Mean APD | Control | 198 ± 23 | Canine Papillary Muscle | [2] |
| This compound | 183 ± 31 | Canine Papillary Muscle | [2] | |
| APD90 | Control (with IKr inhibition) | 94.4 ± 3 | Rabbit Sinus Node | [5] |
| This compound (with IKr inhibition) | 187 ± 7.1 | Rabbit Sinus Node | [5] |
Note: The data from the canine papillary muscle study showed a non-significant difference in mean APD between control and this compound at a specific diastolic interval during alternans studies.
Table 2: Effect of this compound on Intracellular Calcium
| Parameter | Effect of this compound | Species/Cell Type | Reference |
| Diastolic Calcium Level | Marked Increase | Rabbit Sinus Node Cells | [5] |
| Calcium Transient Amplitude | Increased | Rabbit Sinus Node Cells | [5] |
Experimental Protocols
Protocol 1: Isolation of Canine Ventricular Myocytes
This protocol is a generalized procedure based on common practices. Optimization may be required for specific laboratory conditions.
-
Heart Excision and Perfusion:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.
-
Cannulate the aorta and initiate Langendorff perfusion with a calcium-free Tyrode's solution to wash out the blood.
-
-
Enzymatic Digestion:
-
Switch the perfusion to a Tyrode's solution containing collagenase (e.g., Type II) and protease (e.g., Type XIV). The optimal concentrations and digestion time need to be determined empirically but are typically in the range of 0.5-1.5 mg/mL for collagenase and 0.1-0.2 mg/mL for protease, with a digestion time of 20-40 minutes.
-
Monitor the heart for changes in consistency, indicating successful digestion.
-
-
Cell Dissociation and Collection:
-
Once digestion is complete, remove the ventricles and mince the tissue in a high-potassium storage solution.
-
Gently triturate the tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
-
Calcium Reintroduction:
-
Allow the cells to settle and then gradually reintroduce calcium to the storage solution in incremental steps to a final concentration of 1.0-1.8 mM. This is a critical step to ensure cell viability.
-
The isolated myocytes are now ready for electrophysiological or imaging studies.
-
Protocol 2: Recording Action Potentials from Cardiac Papillary Muscle with Microelectrodes
-
Tissue Preparation:
-
Isolate a thin papillary muscle from the ventricle and place it in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.
-
Allow the preparation to equilibrate for at least one hour before starting the experiment.
-
-
Microelectrode Impalement:
-
Pull sharp glass microelectrodes with a resistance of 10-30 MΩ when filled with 3 M KCl.
-
Using a micromanipulator, carefully impale a cell on the surface of the papillary muscle. A successful impalement is indicated by a sharp drop in the recorded potential to a stable resting membrane potential (typically -80 to -90 mV).
-
-
Data Acquisition:
-
Stimulate the preparation at a desired frequency using external electrodes.
-
Record the action potentials using a high-input impedance amplifier.
-
Acquire and digitize the data for offline analysis of parameters such as APD at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and upstroke velocity.
-
Protocol 3: Measuring Calcium Transients in Cardiomyocytes using Fluo-4 AM
-
Cell Preparation:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.
-
-
Dye Loading:
-
Prepare a loading solution of 5-10 µM Fluo-4 AM in a suitable buffer (e.g., Tyrode's solution) containing a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the Fluo-4 AM loading solution for 20-30 minutes at 37°C.[6]
-
After incubation, wash the cells with fresh buffer and allow them to de-esterify the dye for at least 20-30 minutes at room temperature.[6]
-
-
Fluorescence Imaging:
-
Mount the coverslip on the stage of an inverted fluorescence microscope equipped for calcium imaging.
-
Excite the Fluo-4 at approximately 488 nm and collect the emission at around 515 nm.
-
Pace the cells electrically and record the changes in fluorescence intensity over time to measure the calcium transients.
-
Analyze the recorded traces to determine parameters such as the amplitude, duration, and decay kinetics of the calcium transients.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in a cardiac myocyte.
Caption: Experimental workflow for studying this compound effects.
References
- 1. physoc.org [physoc.org]
- 2. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
ORM-10962 stability and solubility in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and solubility of ORM-10962 in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with a reported solubility of up to 250 mg/mL.[1] When preparing the stock solution, using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] For accurate preparation, ultrasonic assistance may be necessary to achieve complete dissolution.[1]
Q2: How should I store stock solutions and working solutions of this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Stability data indicates that stock solutions in DMSO can be stored at -80°C for up to two years and at -20°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Q3: What is the solubility of this compound in aqueous buffers like PBS or HBSS?
A3: There is limited publicly available data on the aqueous solubility of this compound in common buffers like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS). Typically, for in vitro experiments, a high-concentration stock solution in DMSO is first prepared and then diluted to the final working concentration in the desired aqueous buffer. The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to avoid solvent effects on the biological system.
Q4: Are there any established protocols for formulating this compound for in vivo studies?
A4: Yes, several formulations have been described for in vivo administration. These typically involve a multi-step process starting with a concentrated stock solution in DMSO. This stock is then further diluted with co-solvents to improve solubility and bioavailability. It is important to add each solvent sequentially and ensure the solution is clear at each step. Heating and/or sonication can be used to aid dissolution if precipitation occurs.[1]
Troubleshooting Guides
Issue: My this compound solution appears cloudy or has precipitated after dilution in my experimental buffer.
-
Possible Cause 1: Low Aqueous Solubility. this compound has limited solubility in purely aqueous solutions. The final concentration in your buffer may have exceeded its solubility limit.
-
Solution: Try lowering the final concentration of this compound in your experimental buffer. You can also increase the percentage of DMSO in the final solution, but be mindful of the tolerance of your experimental system to the solvent.
-
-
Possible Cause 2: Buffer Incompatibility. The pH or composition of your buffer may not be optimal for maintaining this compound in solution.
-
Solution: While specific data is limited, you can empirically test different physiological buffers (e.g., Tyrode's solution, which has been used in published studies) to see if solubility improves.
-
-
Possible Cause 3: Improper Dissolution Technique. The compound may not have been fully dissolved in the initial DMSO stock solution.
-
Solution: Ensure the initial stock solution is completely clear before further dilution. Use of a vortex mixer and/or sonication can aid in dissolving the compound in DMSO.[1]
-
Issue: I am observing inconsistent results in my experiments.
-
Possible Cause 1: Compound Degradation. Improper storage or handling of this compound solutions can lead to degradation.
-
Solution: Always prepare fresh working solutions from a properly stored, frozen stock. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution or errors in serial dilutions.
-
Solution: Re-prepare the solutions, ensuring complete dissolution of the compound at each step. Verify your dilution calculations and pipetting techniques.
-
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Solvent/Condition | Value | Citations |
| Solubility | DMSO | 250 mg/mL (544.02 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.53 mM) | [1] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.53 mM) | [1] | |
| 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL (4.53 mM) | [1] | |
| Storage (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Storage (in Solvent) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add a sufficient volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 217.6 µL of DMSO to 1 mg of this compound (MW: 459.54 g/mol ).
-
Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.
-
Perform serial dilutions of the stock solution in your chosen experimental buffer (e.g., Tyrode's solution, HBSS) to achieve the desired final concentration.
-
Ensure the final concentration of DMSO is below the tolerance level of your cells (typically <0.1%).
-
Use the freshly prepared working solution for your experiment immediately.
Protocol 3: Preparation of an In Vivo Formulation (Example)
This protocol is based on a formulation providing a clear solution of ≥ 2.08 mg/mL.[1]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.
-
Administer the freshly prepared solution to the experimental animal.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the Na+/Ca2+ exchanger.
References
Navigating Patch-Clamp Recordings with ORM-10962: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers avoid and interpret potential artifacts in patch-clamp recordings when using the selective Na+/Ca2+ exchanger (NCX) inhibitor, ORM-10962. By understanding the compound's mechanism of action and common patch-clamp pitfalls, you can ensure the integrity and accuracy of your electrophysiological data.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to directly cause artifacts in patch-clamp recordings?
A1: Currently, there is no direct evidence in the scientific literature to suggest that this compound itself introduces novel artifacts into patch-clamp recordings. The compound is known for its high selectivity for the Na+/Ca2+ exchanger (NCX).[1][2] However, its mechanism of action, which involves altering intracellular calcium dynamics, can indirectly influence membrane properties and the behavior of other ion channels. These physiological changes may be misinterpreted as artifacts or may exacerbate common issues in patch-clamp experiments if not properly controlled.
Q2: After applying this compound, I observe a gradual drift in the baseline current. Is this an artifact?
A2: A drifting baseline can be a common patch-clamp artifact, often due to an unstable seal or changes in the electrode junction potential. However, with this compound, a slow change in baseline current could also represent a physiological response to NCX inhibition. By blocking the primary Ca2+ efflux pathway, this compound can lead to a gradual accumulation of intracellular Ca2+.[3][4] This can, in turn, modulate the activity of Ca2+-sensitive conductances, leading to a slow drift in the holding current.
Troubleshooting Steps:
-
Verify Seal Stability: Monitor the seal resistance throughout the experiment. A deteriorating seal is a common cause of baseline drift.
-
Control for Ca2+-activated Currents: If you suspect the drift is physiological, consider using intracellular solutions with a Ca2+ chelator (e.g., BAPTA) to buffer changes in intracellular Ca2+. This can help isolate the effect of this compound on NCX from downstream effects on Ca2+-activated channels.
-
Perform Time-matched Vehicle Controls: Compare the drift observed with this compound to that in cells treated with the vehicle solution alone to distinguish between a compound effect and experimental instability.
Q3: I've noticed a change in the capacitive transients after applying this compound. Is the compound affecting my cell membrane?
A3: While a direct effect of this compound on the lipid bilayer is unlikely, alterations in cell morphology or membrane properties secondary to changes in intracellular ion concentrations can occur over longer recording periods. However, a more probable cause for altered capacitive transients is a change in the series resistance (Rs) or whole-cell capacitance (Cm) that has not been adequately compensated for. The physiological effects of this compound could potentially lead to subtle changes in cell volume or membrane folding, which would affect Cm.
Troubleshooting Steps:
-
Monitor and Compensate for Rs and Cm: Regularly monitor and adjust the series resistance and capacitance compensation settings in your patch-clamp amplifier software throughout the experiment.
-
Use Ruptured vs. Perforated Patch: If you suspect intracellular dialysis is contributing to changes in membrane properties, consider using the perforated patch technique to better preserve the intracellular environment.
Troubleshooting Guide
Issue 1: Unexpected changes in L-type Ca2+ current (ICa,L) amplitude.
-
Observation: A reduction in ICa,L amplitude is observed after the application of this compound.
-
Possible Cause: This is likely a physiological effect rather than an artifact. While this compound is highly selective for NCX and does not directly block L-type calcium channels, the resulting increase in intracellular Ca2+ can lead to enhanced calcium-dependent inactivation of ICa,L.[5][6][7]
Issue 2: Appearance or enhancement of delayed afterdepolarizations (DADs).
-
Observation: In cells prone to DADs, their amplitude or frequency appears to be modulated by this compound.
-
Possible Cause: this compound has been shown to suppress DADs by reducing the Ca2+ transient amplitude under conditions of Ca2+ overload.[1] If you observe an enhancement of DADs, it could point to an experimental artifact such as an unstable patch or a "leaky" seal, which can itself promote arrhythmogenic activity.
-
Recommendation: Carefully inspect the seal quality and the overall health of the cell. Ensure that the baseline recording is stable before and after drug application. Use appropriate positive controls to induce DADs to ensure your experimental model is behaving as expected.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the electrophysiological effects of this compound.
| Parameter | Value | Species/Cell Type | Reference |
| NCX Inhibition (Forward Mode) | EC50: 55 nM | Guinea pig ventricular myocytes | [1][2] |
| NCX Inhibition (Reverse Mode) | EC50: 67 nM | Guinea pig ventricular myocytes | [1][2] |
| Effect on If (Funny Current) | No significant effect at 1 µM | Rabbit SAN cells | [3] |
| Effect on Action Potential Duration | Unaltered at 1 µM | Rabbit hearts | [1] |
| Effect on DADs | Significant suppression at 1 µM | Dog right ventricular Purkinje fibres | [1] |
| Effect on Cardiac Alternans | Significant attenuation at 1 µM | Canine ventricular myocytes | [5][6][8] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of NCX Current:
-
Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols.
-
External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. To block other currents, add specific inhibitors such as nifedipine for ICa,L and ouabain for the Na+/K+ pump.
-
Pipette Solution (in mM): 130 CsCl, 10 NaCl, 10 HEPES, 5 MgATP, 10 BAPTA, pH adjusted to 7.2 with CsOH. The high concentration of BAPTA is to control intracellular Ca2+.
-
Voltage Protocol: From a holding potential of -80 mV, apply a voltage ramp from -120 mV to +60 mV. The this compound-sensitive current can be identified by subtracting the current recorded in the presence of the compound from the control current.
Visualizations
Caption: Mechanism of action of this compound and its downstream electrophysiological effects.
Caption: Troubleshooting workflow for unexpected observations in patch-clamp recordings with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in results from ORM-10962 studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ORM-10962. Our aim is to help address potential variability in experimental results and provide clear protocols for key assays.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question: We are observing inconsistent inhibition of the sodium-calcium exchanger (NCX) current. What are the potential causes?
Answer: Variability in NCX inhibition by this compound can stem from several factors:
-
Drug Preparation and Stability: Ensure this compound is prepared fresh for each experiment. The stock solution, typically in DMSO, should be stored at -20°C for up to a year or -80°C for up to two years.[1] When preparing the working solution, ensure complete dissolution; sonication may be used to aid this process.[1]
-
Intracellular Calcium Levels: The inhibitory effect of this compound can be influenced by intracellular calcium concentrations.[2] In experimental setups with intact intracellular Ca2+ transients, the extent of NCX inhibition may be reduced.[2] Consider this when designing experiments and interpreting results.
-
Pacing Frequency: In studies on cardiac myocytes, the pacing frequency can affect the intracellular ionic environment, which may in turn modulate the apparent inhibitory effect of this compound.
-
Experimental Model: The expression and function of NCX can vary between different animal models (e.g., canine vs. rabbit) and cell types (e.g., ventricular myocytes vs. sinoatrial node cells), leading to different sensitivities to this compound.
Question: Our results on action potential duration (APD) are not consistent with published data. Why might this be?
Answer: Discrepancies in APD measurements can be attributed to:
-
Differential Effects on APD Alternans: this compound's effect on APD can be complex, particularly in the context of cardiac alternans. Three morphological types of alternans have been observed, with differential responses to this compound, especially concerning APD80 alternans attenuation.[3][4][5][6] The specific type of alternans induced in your model will influence the outcome.
-
Indirect Effects on L-type Calcium Current: While this compound is highly selective for NCX, it can indirectly reduce the L-type calcium current (ICaL).[4][5] This indirect effect can influence the action potential plateau and overall duration. The magnitude of this indirect effect may vary between experimental preparations.
-
Concentration of this compound: The concentration of this compound used is critical. While 1 µM is a common concentration in published studies, the dose-response relationship can vary depending on the specific endpoint and experimental system.[7]
-
Animal Species and Heart Region: Electrophysiological properties differ significantly between species and even between different regions of the heart (e.g., ventricle vs. Purkinje fibers).[7] These intrinsic differences can lead to varied responses to NCX inhibition.
Question: We are seeing unexpected effects on heart rate or pacemaker activity. What should we investigate?
Answer: When studying the effects of this compound on sinoatrial node (SAN) pacemaking, consider the following:
-
Interaction with the Funny Current (If): this compound's bradycardic effect is augmented when the funny current (If) is inhibited, and vice versa.[2][8] This suggests a functional coupling between NCX and If in pacemaking. If your experimental preparation involves other compounds that affect If, this could lead to synergistic or unexpected effects.
-
Calcium Handling in SAN Cells: this compound can increase the diastolic Ca2+ level and the amplitude of the Ca2+ transient in SAN cells.[2][8] These alterations in calcium handling can directly impact the spontaneous depolarization rate and overall pacemaker frequency.
-
Experimental Preparation: Studies have been conducted on isolated SAN cells and multicellular SAN tissue preparations.[2][9] The results may differ between these preparations due to the preservation or loss of cell-cell coupling and tissue architecture.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1] It inhibits both the forward and reverse modes of NCX with high affinity.[1][7]
What are the reported IC50 values for this compound?
The reported IC50 values for this compound are approximately 55 nM for the inward (forward) NCX current and 67 nM for the outward (reverse) NCX current in canine ventricular myocytes.[1][7]
Is this compound selective for NCX?
Yes, this compound has been shown to be highly selective for NCX, with no significant off-target effects on other major cardiac ion channels such as ICaL, IKr, IKs, IK1, Ito, and the Na+/K+ pump at concentrations effective for NCX inhibition.[7][8] However, it can indirectly reduce the L-type calcium current.[4][5]
What are the main applications of this compound in research?
This compound is primarily used as a pharmacological tool to investigate the role of the sodium-calcium exchanger in cardiac physiology and pathophysiology. Its main applications include studying cardiac arrhythmias, particularly those related to calcium overload and alternans, and investigating the mechanisms of sinoatrial node pacemaking.[2][3][5]
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Cell Type/Model | Reference |
| IC50 (Forward Mode) | 55 nM | Canine Ventricular Myocytes | [1][7] |
| IC50 (Reverse Mode) | 67 nM | Canine Ventricular Myocytes | [1][7] |
| Effective Concentration for Alternans Attenuation | 1 µM | Canine Papillary Muscle | [4][5] |
| Effective Concentration in SAN Studies | 1 µM | Rabbit Sinoatrial Node Cells | [2][9] |
Table 2: Electrophysiological Effects of this compound (1 µM)
| Parameter | Effect | Model | Reference |
| APD25 Alternans | Significantly attenuated | Canine Papillary Muscle | [4] |
| APD80 Alternans | Attenuated at slower pacing | Canine Papillary Muscle | [4] |
| Calcium Transient Alternans | Attenuated | Isolated Canine Ventricular Myocytes | [3][5] |
| SAN Pacemaking Cycle Length | Marginally reduced | Rabbit Sinoatrial Node Tissue | [2][8] |
| Diastolic Ca2+ Level (SAN cells) | Increased | Isolated Rabbit Sinoatrial Node Cells | [2][8] |
| Ca2+ Transient Amplitude (SAN cells) | Increased | Isolated Rabbit Sinoatrial Node Cells | [2][8] |
Experimental Protocols
Protocol 1: Measurement of Action Potentials in Canine Papillary Muscle
-
Tissue Preparation: Isolate papillary muscles from the right ventricle of canine hearts.
-
Perfusion: Perfuse the preparations with a Tyrode's solution containing (in mM): NaCl 129, NaHCO3 20, NaH2PO4 0.4, KCl 4.0, MgSO4 0.53, glucose 5.5, supplemented with 1.2 mM CaCl2. The solution should be gassed with 95% O2 and 5% CO2 at 35°C.
-
Electrode Impalement: Impale the tissue with a glass microelectrode filled with 3 M KCl to record intracellular action potentials.
-
Pacing Protocol: Pace the preparation at various cycle lengths (e.g., 170 to 250 ms) to induce cardiac alternans.
-
Drug Application: After recording baseline measurements, perfuse the tissue with the Tyrode's solution containing the desired concentration of this compound (e.g., 1 µM).
-
Data Analysis: Measure action potential duration at 25% and 80% repolarization (APD25 and APD80) to quantify alternans.
Protocol 2: Calcium Transient Measurement in Isolated Ventricular Myocytes
-
Cell Isolation: Isolate ventricular myocytes from canine hearts using enzymatic digestion with collagenase.
-
Dye Loading: Incubate the isolated myocytes with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Perfusion: Place the dye-loaded cells in a recording chamber on an inverted microscope and perfuse with a HEPES-buffered solution.
-
Pacing: Electrically stimulate the myocytes at a frequency known to induce calcium transient alternans.
-
Fluorescence Measurement: Record the fluorescence intensity changes over time to measure intracellular calcium transients.
-
Drug Application: Perfuse the cells with the solution containing this compound and repeat the measurements.
-
Data Analysis: Analyze the amplitude of the calcium transients to determine the presence and extent of alternans before and after drug application.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting unexpected electrophysiological responses to ORM-10962
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected electrophysiological responses when using ORM-10962. The information is tailored for researchers, scientists, and drug development professionals working in the field of cardiac electrophysiology.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I applied this compound, but I don't see any effect on the action potential duration (APD) or calcium transients.
Possible Causes & Troubleshooting Steps:
-
Compound Degradation: Ensure that this compound has been stored correctly and that the solution was freshly prepared.
-
Inadequate Concentration: Verify the final concentration of this compound in your experimental bath. Consider a concentration-response curve to ensure you are in an effective range (studies often use 1 µM).
-
Poor Perfusion: Ensure adequate perfusion of the cell or tissue with the this compound-containing solution. Inadequate exchange can lead to a lower-than-expected effective concentration at the site of action.
-
Cellular Health: The health of the isolated myocytes is critical. If the cells are unhealthy, the Na+/Ca2+ exchanger (NCX) may not be functioning optimally, or the cell may not exhibit the expected electrophysiological properties at baseline.
-
Experimental Conditions: The effect of this compound can be dependent on the experimental conditions. For instance, its effect on alternans is more pronounced at faster pacing rates.[1]
Q2: I'm observing a much larger effect than anticipated, such as a significant shortening of the action potential or a complete loss of contractility.
Possible Causes & Troubleshooting Steps:
-
Concentration Error: A calculation or dilution error may have resulted in a much higher concentration of this compound than intended.
-
Indirect Effects on L-type Calcium Current: While this compound does not directly block L-type calcium channels, it can indirectly reduce this current.[1][2] This is thought to be due to an increase in intracellular calcium near the sarcolemma, leading to enhanced calcium-dependent inactivation of the L-type calcium channels. An unexpectedly large effect could be due to a preparation that is particularly sensitive to this indirect effect.
-
Compromised Cellular Health: In a compromised cell, the intracellular sodium and calcium levels may already be abnormal. Inhibition of the NCX in such a scenario could lead to a more pronounced and potentially detrimental increase in intracellular calcium.
Q3: The morphology of the action potential has changed in a way that is not consistent with NCX inhibition (e.g., a significant change in the resting membrane potential or the appearance of early afterdepolarizations).
Possible Causes & Troubleshooting Steps:
-
Deteriorating Gigaseal: In whole-cell patch-clamp experiments, a deteriorating seal can lead to a "leak" current that alters the resting membrane potential and the overall shape of the action potential. This can be mistaken for a drug effect.
-
Pipette Drift: The recording pipette may have drifted away from the cell, which can also introduce artifacts.[3]
-
Contamination of Solutions: Contamination of either the bath or pipette solution could introduce other ions or substances that affect various ion channels.
-
Off-Target Effects (Unlikely but possible): While this compound is reported to be highly selective for the NCX, its predecessor, ORM-10103, had a minor blocking effect on IKr.[4] If an unexpected change in repolarization is observed that cannot be explained by NCX inhibition, consider the (unlikely) possibility of a minor off-target effect in your specific preparation.
Q4: After applying this compound, the noise in my recording has increased significantly.
Possible Causes & Troubleshooting Steps:
-
Grounding Issues: The application of a new solution via a perfusion system can sometimes disturb the grounding of the recording setup. Ensure all components are properly grounded to a single point (star grounding).[5][6]
-
Perfusion System Artifacts: The perfusion system itself can introduce noise. Check for bubbles in the perfusion line or electrical noise from the perfusion pump.[3]
-
Precipitation of the Compound: At higher concentrations or in certain solutions, the compound may begin to precipitate, which could affect the recording. Ensure the compound is fully dissolved in your working solution.
Quantitative Data Summary
The following tables summarize the known effects of this compound on various electrophysiological parameters.
Table 1: Effects of this compound on Sinoatrial Node (SAN) Cells
| Parameter | Concentration | Species | Effect | Reference |
| Pacemaking Cycle Length | 1 µM | Rabbit | Slight but statistically significant increase (bradycardic effect) | [7][8] |
| Action Potential Duration | 1 µM | Rabbit | No significant change | [7][8] |
| Spontaneous Depolarization Slope | 1 µM | Rabbit | Considerably decreased | [7][8] |
| Funny Current (If) | 1 µM | Rabbit | No effect | [8] |
| IKr | 1 µM | Rabbit | No effect (tested with dofetilide) | [8] |
| Diastolic Ca2+ Level | 1 µM | Rabbit | Marked increase | [7][8] |
| Ca2+ Transient Amplitude | 1 µM | Rabbit | Marked increase | [7][8] |
Table 2: Effects of this compound on Ventricular Myocytes
| Parameter | Concentration | Species | Effect | Reference |
| Action Potential Duration Alternans | 1 µM | Canine | Attenuated | [1] |
| Calcium Transient Alternans | 1 µM | Canine | Attenuated | [1] |
| APD Restitution | 1 µM | Canine | Not markedly altered | [1] |
| Post-Repolarization Refractoriness | 1 µM | Canine | Increased | [1] |
| L-type Ca2+ Current (ICa) | 1 µM | Canine | Indirectly reduced | [1][2] |
| SR Ca2+ Content | 1 µM | Canine | Reduced (when reverse NCX is favored), Increased (when forward NCX is favored) | [2] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Recording from Isolated Ventricular Myocytes
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from the desired species (e.g., canine, rabbit, mouse).
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 25 KCl, 5 NaCl, 3 MgATP, 0.002 cAMP, 10 Phosphocreatine, 0.01 EGTA, 10 HEPES (pH 7.2 with KOH).
-
-
Recording:
-
Place the coverslip with adherent myocytes into the recording chamber on an inverted microscope.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Approach a myocyte with the pipette and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Switch to current-clamp mode to record action potentials or voltage-clamp mode to measure specific ionic currents. Action potentials can be elicited by injecting a brief (2-4 ms) suprathreshold current pulse.[9]
-
2. Action Potential Recording from Isolated Perfused Heart (Langendorff)
-
Preparation: The heart is excised and cannulated via the aorta for retrograde perfusion with a Krebs-Henseleit solution (or similar) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
Recording Electrodes: Monophasic or biphasic action potentials can be recorded from the epicardial surface using specialized electrodes.[10] For example, a spring-loaded platinum-tipped electrode can be used to maintain contact with the beating heart.[10]
-
Procedure:
-
Allow the heart to stabilize for a period (e.g., 20-30 minutes) after mounting.
-
Place the recording electrode gently on the ventricular epicardium.
-
Record baseline action potentials.
-
Switch the perfusion to a solution containing this compound and record the resulting changes in action potential morphology.
-
3. Calcium Imaging in Isolated Cardiomyocytes
-
Dye Loading:
-
Incubate isolated myocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period (e.g., 30 minutes) at room temperature.
-
Wash the cells with the extracellular solution to remove excess dye.
-
-
Imaging:
-
Place the coverslip with dye-loaded cells in a chamber on a confocal microscope.
-
Use an appropriate excitation wavelength (e.g., 488 nm for Fluo-4) and collect the emitted fluorescence.
-
Record line-scan images across the cell to measure the spatial and temporal dynamics of calcium transients.[11]
-
Record baseline calcium transients, then perfuse with this compound and record the changes. The data is often presented as the ratio of fluorescence to the baseline fluorescence (F/F0).[11]
-
Visualizations
References
- 1. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotropic effect of NCX inhibition depends on the relative activity of the reverse NCX assessed by a novel inhibitor this compound on canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. mdpi.com [mdpi.com]
- 5. blog.a-msystems.com [blog.a-msystems.com]
- 6. neuronexus.com [neuronexus.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 9. Cardiac Action Potential Restitution Protocol [protocols.io]
- 10. Isolated Heart Action Potential Kits | ADInstruments [adinstruments.com]
- 11. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ORM-10962 and Other NCX Inhibitors on Cardiac Alternans
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Experimental Data
Cardiac alternans, a beat-to-beat alternation in the amplitude of the action potential and intracellular calcium transient, is a critical precursor to life-threatening arrhythmias. The sodium-calcium exchanger (NCX) has emerged as a key therapeutic target for the suppression of these proarrhythmic events. This guide provides a comparative analysis of ORM-10962, a novel and selective NCX inhibitor, against other known NCX inhibitors, based on available experimental data.
Executive Summary
Experimental evidence strongly indicates that This compound effectively attenuates both action potential duration (APD) and calcium transient (CaT) alternans .[1][2][3][4][5] In contrast, direct evidence for the anti-alternans efficacy of other NCX inhibitors such as SEA-0400 and KB-R7943 is lacking, with some studies suggesting potential proarrhythmic effects, likely attributable to their non-selective pharmacological profiles. Data on the specific effects of ORM-10103 on cardiac alternans is not currently available in the reviewed literature.
Comparative Analysis of NCX Inhibitors on Cardiac Alternans
The following tables summarize the available quantitative data on the effects of various NCX inhibitors on cardiac alternans and their known pharmacological selectivity.
Table 1: Effect of NCX Inhibitors on Cardiac Alternans
| Inhibitor | Effect on APD Alternans | Effect on CaT Alternans | Key Findings |
| This compound | Significant attenuation[1][2][3][4] | Significant attenuation[1][2][3][4] | Attenuates alternans by reducing sarcoplasmic reticulum release refractoriness.[1][2][4] |
| SEA-0400 | Not attenuated; may enhance discordant alternans[1] | No clear evidence of attenuation | May be proarrhythmic; effects are confounded by L-type Ca2+ channel inhibition.[1] |
| KB-R7943 | No direct data available | No direct data available | Highly non-selective, making interpretation of effects on complex phenomena like alternans difficult. |
| ORM-10103 | No direct data available | No direct data available | Selective NCX inhibitor, but its specific impact on cardiac alternans has not been reported in the reviewed studies. |
Table 2: Pharmacological Selectivity of NCX Inhibitors
| Inhibitor | Primary Target | Known Off-Target Effects |
| This compound | Sodium-Calcium Exchanger (NCX) | Indirect reduction of L-type calcium current via calcium-dependent inactivation.[1][3] |
| SEA-0400 | Sodium-Calcium Exchanger (NCX) | Inhibition of L-type Ca2+ current.[1] |
| KB-R7943 | Sodium-Calcium Exchanger (NCX) | Blocks NMDA receptors and inhibits mitochondrial complex I. |
| ORM-10103 | Sodium-Calcium Exchanger (NCX) | Minor inhibition of the rapid delayed rectifier potassium current (IKr). |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. The Effects of SEA0400 on Ca2+ Transient Amplitude and Proarrhythmia Depend on the Na+/Ca2+ Exchanger Expression Level in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. SEA0400 fails to alter the magnitude of intracellular Ca2+ transients and contractions in Langendorff-perfused guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium-Calcium Exchanger (NCX) Inhibitors: Evaluating the Therapeutic Window of ORM-10962
For Researchers, Scientists, and Drug Development Professionals
The sodium-calcium exchanger (NCX) is a critical regulator of intracellular calcium homeostasis, particularly in excitable cells like cardiomyocytes. Its dysregulation is implicated in various cardiovascular diseases, including cardiac arrhythmias and ischemia-reperfusion injury, making it a promising therapeutic target. This guide provides a comparative analysis of ORM-10962, a highly selective NCX inhibitor, with other notable inhibitors, focusing on their therapeutic window, supported by experimental data.
Quantitative Comparison of NCX Inhibitors
The therapeutic window of a drug is determined by the balance between its efficacy and toxicity. For NCX inhibitors, a wider therapeutic window implies a greater separation between the concentrations required for effective NCX inhibition and those causing off-target effects or cellular toxicity. The following table summarizes the key quantitative data for this compound and other well-characterized NCX inhibitors.
| Inhibitor | Target | IC50 / EC50 (Forward Mode) | IC50 / EC50 (Reverse Mode) | Key Off-Target Effects / Safety Profile |
| This compound | NCX | 55 nM[1] | 67 nM[1] | Highly selective. No significant effects on ICa, INa, IK1, IKr, IKs, Ito, and INa/K pump currents at 1 µM.[1] In some in vivo arrhythmia models, it did not show a protective effect.[2] |
| ORM-10103 | NCX | 780 nM[3] | 960 nM[3] | Improved selectivity over older inhibitors. No effect on L-type Ca2+ channels at 10 µM, but a slight inhibition of IKr at 3 µM was observed.[3][4] |
| SEA0400 | NCX | ~3.35 µM | ~4.74 µM | Inhibits L-type Ca2+ channels at higher concentrations (EC50 ~3.6 µM).[2] Can have pro-arrhythmic effects depending on the NCX expression level.[5] Also reported to affect NMDA receptor currents.[6] |
| KB-R7943 | NCX (preferentially reverse mode) | ~13 µM | ~3.3 µM | Poor selectivity with multiple off-target effects. Inhibits NMDA receptors, mitochondrial complex I, L-type Ca2+ channels, and TRP channels.[7][8] This significantly narrows its therapeutic window. |
Caption: Comparative data of selected NCX inhibitors. Lower IC50/EC50 values indicate higher potency. A wider separation between on-target potency and off-target effects suggests a more favorable therapeutic window.
Signaling Pathways and Experimental Workflows
To understand the context of NCX inhibition, it is crucial to visualize the involved signaling pathways and the experimental procedures used for inhibitor characterization.
Caption: Simplified signaling pathway of calcium homeostasis in a cardiomyocyte, highlighting the central role of the Sodium-Calcium Exchanger (NCX).
Caption: A typical experimental workflow for the preclinical evaluation of NCX inhibitors.
Experimental Protocols
Whole-Cell Patch-Clamp for Measuring NCX Current (INCX)
This protocol is designed to isolate and measure the current generated by the sodium-calcium exchanger in isolated ventricular cardiomyocytes.
Objective: To determine the inhibitory effect of compounds on both forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of NCX.
Materials:
-
External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. To block other currents, specific inhibitors are added (e.g., nifedipine for L-type Ca2+ channels, ouabain for Na+/K+ pump).
-
Internal (Pipette) Solution (in mM): 20 NaCl, 120 CsCl, 10 HEPES, 5 MgATP, 10 EGTA, and a defined free Ca2+ concentration (e.g., by using a Ca2+/EGTA buffer), pH adjusted to 7.2 with CsOH.
-
Cells: Acutely dissociated ventricular cardiomyocytes from a suitable animal model (e.g., canine, rabbit, or guinea pig).
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using enzymatic digestion. Allow cells to stabilize before recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Recording:
-
Clamp the membrane potential at a holding potential of -40 mV.
-
Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV over 500 ms) to elicit both outward (reverse mode) and inward (forward mode) INCX.
-
Record the baseline INCX.
-
Perfuse the cell with the external solution containing the test inhibitor at various concentrations.
-
Record INCX in the presence of the inhibitor.
-
To isolate INCX, apply a saturating concentration of a non-specific NCX blocker like Ni2+ (e.g., 5 mM) at the end of the experiment. The Ni2+-sensitive current represents INCX.
-
-
Data Analysis: Subtract the Ni2+-insensitive current from the total current to obtain INCX. Plot the concentration-response curve to determine the IC50 value for the inhibitor.
Langendorff-Perfused Heart Model for Arrhythmia Studies
This ex vivo model allows for the assessment of a drug's anti-arrhythmic potential in a whole-heart preparation.
Objective: To evaluate the efficacy of NCX inhibitors in preventing or terminating ischemia-reperfusion-induced ventricular arrhythmias.
Materials:
-
Langendorff apparatus: Perfusion system, temperature-controlled organ bath, pressure transducer, and ECG recording electrodes.
-
Perfusion Buffer (Krebs-Henseleit solution, in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose, gassed with 95% O2 / 5% CO2 to maintain pH 7.4.
-
Animal: Rat or guinea pig.
Procedure:
-
Heart Isolation: Anesthetize the animal and quickly excise the heart.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate and a physiological temperature (37°C).
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes), monitoring heart rate and contractile function.
-
Ischemia-Reperfusion Protocol:
-
Baseline: Record baseline ECG and contractile function.
-
Drug Perfusion (for pre-treatment studies): Perfuse the heart with the buffer containing the NCX inhibitor at the desired concentration.
-
Global or Regional Ischemia: Stop the perfusion (global ischemia) or ligate a coronary artery (regional ischemia) for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore the perfusion and monitor the heart for the occurrence of ventricular arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis: Analyze the ECG recordings to quantify the incidence, duration, and severity of arrhythmias in the control (vehicle) and drug-treated groups.
Conclusion
Based on the available preclinical data, This compound demonstrates a significantly improved selectivity profile compared to older NCX inhibitors like SEA0400 and KB-R7943. Its high potency and lack of significant off-target effects at concentrations well above its IC50 for NCX suggest a wider therapeutic window. While ORM-10103 also shows good selectivity, the slight IKr inhibition could be a concern. The poor selectivity of KB-R7943 makes it a less desirable candidate for therapeutic development, although it remains a useful tool for in vitro studies with careful interpretation.
The evaluation of the therapeutic window is an ongoing process that extends into clinical trials. However, the initial data strongly suggests that the high selectivity of this compound makes it a promising candidate for further investigation as a therapeutic agent targeting diseases associated with NCX dysfunction. Researchers utilizing these inhibitors should be aware of their respective selectivity profiles to ensure the accurate interpretation of experimental results.
References
- 1. Stress Kinase Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ORM-10103, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORM-10103: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effects of SEA0400 on Ca2+ Transient Amplitude and Proarrhythmia Depend on the Na+/Ca2+ Exchanger Expression Level in Murine Models [frontiersin.org]
- 6. Selective inhibitor of sodium-calcium exchanger, SEA0400, affects NMDA receptor currents and abolishes their calcium-dependent block by tricyclic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Next-Generation NCX Inhibitors: Spotlight on ORM-10962
For Researchers, Scientists, and Drug Development Professionals
The sodium-calcium exchanger (NCX) has emerged as a critical therapeutic target in cardiovascular diseases, playing a pivotal role in cellular calcium homeostasis. Dysregulation of NCX activity is implicated in arrhythmias, ischemia-reperfusion injury, and heart failure. While first-generation NCX inhibitors like KB-R7943 and SEA0400 showed promise, their clinical utility has been hampered by a lack of selectivity. This guide provides a comparative analysis of next-generation NCX inhibitors, with a special focus on ORM-10962, alongside other promising compounds such as ORM-10103, ORM-11372, and SAR296968. We present a synthesis of their performance based on available experimental data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and workflows.
Performance Comparison of Next-Generation NCX Inhibitors
The development of novel NCX inhibitors has focused on improving potency and selectivity, crucial for minimizing off-target effects. The following tables summarize the quantitative data for this compound and its counterparts.
| Inhibitor | Target | IC50 (Forward Mode) | IC50 (Reverse Mode) | Key Selectivity Notes | References |
| This compound | NCX | 55 nM | 67 nM | Highly selective; no significant effect on ICa, INa, IK1, IKr, IKs, Ito, and Na/K pump currents at 1 µM.[1][2] | [1][2][3] |
| ORM-10103 | NCX | 780 nM | 960 nM | Selective for NCX with minimal effect on IKr at high concentrations; no effect on ICaL.[2][4] | [2][4][5][6][7][8] |
| ORM-11372 | NCX1.1 | 6 nM | 5 nM | High potency for NCX1.1; inhibits hERG (IC50 = 10.0 µM) and INa (IC50 = 23.2 µM) at much higher concentrations.[9][10] | [4][9][10][11] |
| SAR296968 | hNCX1/2/3 | 74 nM (hNCX1) | - | Potent inhibitor of all three human NCX isoforms. | [4][11][12][13][14] |
| SEA0400 | NCX | ~3.35 µM | ~4.74 µM | Also inhibits L-type Ca2+ channels (ICaL) with an EC50 of 3.6 µM.[4] | [4] |
Table 1: Comparative Potency and Selectivity of NCX Inhibitors. This table highlights the superior potency and selectivity of the newer generation of ORM compounds and SAR296968 compared to the earlier inhibitor SEA0400.
| Inhibitor | Experimental Model | Key Findings | References |
| This compound | Canine papillary muscle | Attenuated cardiac alternans (both action potential duration and calcium transient amplitude).[15][16] | [15][16] |
| Anesthetized guinea pigs | Delayed the development of ventricular extrasystoles and tachycardia.[3] | [3] | |
| Rabbit sinus node tissue | Showed that NCX current contributes to cardiac pacemaking.[1] | [1] | |
| ORM-10103 | Canine Purkinje fibers | Decreased the amplitude of delayed afterdepolarizations (DADs) in a concentration-dependent manner.[4] | [4] |
| Canine ventricular myocytes | Prevented diastolic Ca2+ increase during simulated ischemia.[4] | [4] | |
| ORM-11372 | Anesthetized rats with myocardial infarction | Induced a positive inotropic effect.[9][10] | [9][10] |
| Healthy rabbits | Showed a positive inotropic effect with no other significant hemodynamic changes.[9][10] | [9][10] | |
| SAR296968 | Human atrial cardiomyocytes | Reduced the frequency of spontaneous sarcoplasmic reticulum Ca2+ release events and increased SR Ca2+ content.[12][13][14] | [12][13][14] |
| Human atrial trabeculae | Increased developed tension and reduced diastolic tension.[13][14] | [13][14] |
Table 2: Summary of Preclinical Efficacy of Next-Generation NCX Inhibitors. This table outlines the beneficial effects of these inhibitors in various models of cardiac dysfunction, demonstrating their potential as anti-arrhythmic and inotropic agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments used in the evaluation of NCX inhibitors, based on descriptions from multiple sources.
Measurement of NCX Current (INCX) using Whole-Cell Patch-Clamp
This protocol is designed to isolate and measure the current generated by the sodium-calcium exchanger in isolated cardiomyocytes.
1. Cell Preparation:
-
Isolate ventricular myocytes from the desired animal model (e.g., canine, rabbit) using enzymatic digestion.
-
Store the isolated cells in a solution at room temperature for use within 8-12 hours.
2. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique.
-
External Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl₂, 1 MgCl₂, 0.2 BaCl₂, 0.33 NaH₂PO₄, 10 TEACl, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. To block other currents, add 0.05 lidocaine (to block INa), 0.001 nisoldipine (to block ICaL), and 0.02 ouabain (to block the Na+/K+ pump).[17]
-
Pipette Solution (in mM): K+-free solution to isolate INCX.
-
Voltage Protocol: Apply a voltage ramp protocol, for instance, from a holding potential of -40 mV, depolarizing to +60 mV, then hyperpolarizing to -100 mV, and returning to the holding potential.[17]
-
INCX Isolation: Define the NCX current as the Ni2+-sensitive current by subtracting the current remaining after the application of 10 mM NiCl₂ (a non-specific NCX blocker) from the total measured current.[17][18][19]
Calcium Imaging of NCX Activity
This method allows for the visualization of changes in intracellular calcium concentration ([Ca2+]i) mediated by NCX activity.
1. Cell Loading:
-
Incubate isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions.
2. Imaging Setup:
-
Place the dye-loaded cells in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Perfuse the cells with a physiological saline solution.
3. Induction of NCX Activity:
-
To study the reverse mode of NCX, rapidly switch to a Na+-free external solution (replacing Na+ with Li+), which will induce Ca2+ influx through the exchanger.[20]
-
To assess the forward mode, intracellular Ca2+ can be elevated, for example, by rapid application of caffeine to release Ca2+ from the sarcoplasmic reticulum. The subsequent decay of the Ca2+ transient in the presence of caffeine is indicative of NCX-mediated Ca2+ extrusion.[21]
4. Data Acquisition and Analysis:
-
Record the fluorescence intensity over time.
-
Changes in fluorescence reflect changes in intracellular calcium concentration. Analyze parameters such as the amplitude and decay rate of the calcium transients.
Langendorff-Perfused Heart Model for Ischemia-Reperfusion Injury
This ex vivo model is used to assess the cardioprotective effects of NCX inhibitors.
1. Heart Isolation and Perfusion:
-
Excise the heart from an anesthetized animal (e.g., rat, guinea pig) and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[22][23][24][25][26]
2. Ischemia-Reperfusion Protocol:
-
After a stabilization period, induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).[25]
-
Initiate reperfusion by restoring the flow for a subsequent period (e.g., 45-60 minutes).[25]
-
The NCX inhibitor can be administered in the perfusate before ischemia, during ischemia, or at the onset of reperfusion to evaluate its effect at different stages of injury.
3. Functional Assessment:
-
Continuously monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.[23]
-
Collect the coronary effluent to measure markers of cardiac damage, such as lactate dehydrogenase (LDH) release.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can aid in understanding the role of NCX and the methods used to study it.
Caption: Bidirectional ion transport by the Sodium-Calcium Exchanger (NCX).
Caption: Workflow for measuring NCX current using patch-clamp electrophysiology.
Caption: Experimental workflow for the Langendorff ischemia-reperfusion model.
References
- 1. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ORM-10103, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ORM-10103: a significant advance in sodium-calcium exchanger pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Discovery and characterization of ORM-11372, a novel inhibitor of the sodium-calcium exchanger with positive inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Sodium-calcium Exchanger (NCX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. SAR296968, a Novel Selective Na+/Ca2+ Exchanger Inhibitor, Improves Ca2+ Handling and Contractile Function in Human Atrial Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. SAR296968, a Novel Selective Na+/Ca2+ Exchanger Inhibitor, Improves Ca2+ Handling and Contractile Function in Human Atrial Cardiomyocytes - University of Regensburg Publication Server [epub.uni-regensburg.de]
- 15. researchgate.net [researchgate.net]
- 16. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of APD and Force by the Na+/Ca2+ Exchanger in Human-Induced Pluripotent Stem Cell-Derived Engineered Heart Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cardiac Na+–Ca2+ exchanger: dynamics of Ca2+-dependent activation and deactivation in intact myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Langendorff-Perfused Heart Preparation [bio-protocol.org]
- 24. transonic.com [transonic.com]
- 25. 2.6. Experiments of Heart Perfusion: Langendorff [bio-protocol.org]
- 26. Langendorff heart - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of ORM-10962: A Guide to Safe Laboratory Practices
For researchers and drug development professionals handling ORM-10962, a potent and selective sodium-calcium exchanger (NCX) inhibitor, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles for the disposal of chemical laboratory waste provide a clear and essential framework. This guide offers procedural, step-by-step guidance to ensure the safe and responsible management of this compound waste.
General Principles of Chemical Waste Disposal
The foundation of safe chemical disposal in a laboratory setting rests on a hierarchy of controls and adherence to local, state, and federal regulations.[1][2] All chemical waste is considered hazardous until proven otherwise and must be managed accordingly.[3] The primary goal is to prevent harm to personnel, the public, and the environment.
Step-by-Step Disposal Protocol for this compound
Given the absence of specific data for this compound, the following protocol is based on general best practices for the disposal of research-grade chemical compounds.
Step 1: Waste Identification and Characterization
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.[3]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) office.[4]
Step 2: Container Selection and Labeling
-
Select a waste container that is chemically compatible with this compound and any solvents used. For instance, do not use metal containers for acidic or basic solutions.[2][5]
-
The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[5][6]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5][7][8] Do not use abbreviations or chemical formulas.[8]
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[6][7][9]
-
The SAA should be clearly marked with a "Hazardous Waste" sign.[6]
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.[4][7] For example, keep acids and bases in separate secondary containment.[8]
-
Keep the waste container closed at all times except when adding waste.[5][9]
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste. Do not attempt to transport the waste yourself.[3]
-
Be prepared to provide the information from the waste label to the EHS personnel.
Step 5: Decontamination of Empty Containers
-
An "empty" container that has held a hazardous chemical is often still considered hazardous waste unless properly decontaminated.[3]
-
For containers that held this compound, triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][4]
-
After decontamination, deface or remove the original label before disposing of the container in the regular trash.[3]
Quantitative Data Summary for General Laboratory Chemical Waste
| Parameter | Guideline | Source |
| pH Range for Drain Disposal (Aqueous, Non-Hazardous) | 5.5 - 10.5 | [10] |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons of hazardous waste | [3][9] |
| Maximum Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kilogram of solid | [9] |
| Container Fill Capacity | Do not exceed 90% of the container's capacity | [2] |
| Storage Time Limit in SAA (partially filled) | Up to 1 year | [7] |
| Time to Remove Full Container from SAA | Within 3 days | [7] |
Experimental Protocols
As this document pertains to disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and institutional protocols for handling and use.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 2. gaiaca.com [gaiaca.com]
- 3. vumc.org [vumc.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. dec.neduet.edu.pk [dec.neduet.edu.pk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Navigating the Safe Handling and Disposal of ORM-10962: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the potent and highly selective sodium-calcium exchanger (NCX) inhibitor, ORM-10962, offers significant promise in cardiovascular research. This guide provides essential safety, operational, and disposal protocols to ensure its responsible and effective use in the laboratory.
This compound is a valuable tool for investigating cardiac arrhythmias and calcium handling.[1] Adherence to strict safety and handling protocols is paramount to mitigate any potential risks associated with this research compound. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and a comprehensive disposal plan.
Essential Safety and Handling Protocols
When working with this compound, a proactive approach to safety is crucial. The following personal protective equipment (PPE) is mandatory to prevent accidental exposure:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn at all times. Inspect gloves for any tears or punctures before use.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is necessary. All work with the solid form should be conducted in a certified chemical fume hood.
-
Protective Clothing: A lab coat or other protective garment should be worn to prevent skin contact.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a calibrated scale, appropriate solvents, and waste containers, readily available.
-
Weighing: When weighing the solid form of this compound, use a microbalance within a fume hood to minimize the risk of inhalation. Use appropriate weighing paper or a tared container.
-
Solubilization: For creating stock solutions, slowly add the solvent to the solid compound to avoid splashing. A common solvent for this compound is Dimethyl Sulfoxide (DMSO).
-
Storage: Store this compound in a tightly sealed, clearly labeled container. For long-term storage, it is recommended to keep it at -20°C for up to one year or -80°C for up to two years.[2]
-
Spill Response: In case of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is then decontaminated. For larger spills, evacuate the area and follow your institution's emergency procedures.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound, compiled from available research.
Physical and Chemical Properties
| Property | Value | Source |
| Purity | 99.49% | MedchemExpress |
| Storage (Stock Solution) | -20°C (1 year), -80°C (2 years) | MedchemExpress[2] |
In Vitro Efficacy
| Parameter | Value | Cell Type | Source |
| IC50 (Forward Mode) | 55 nM | Dog ventricular myocytes | MedchemExpress[2] |
| IC50 (Reverse Mode) | 67 nM | Dog ventricular myocytes | MedchemExpress[2] |
In Vivo Effects
| Animal Model | Dosage | Effect | Source |
| Anesthetized Guinea Pigs | 0.3 mg/kg (IV) | ~50% delay in ventricular extrasystoles | MedchemExpress[2] |
| Anesthetized Guinea Pigs | 0.3 mg/kg (IV) | ~30% delay in ventricular tachycardia | MedchemExpress[2] |
Detailed Experimental Protocols
The following are summaries of key experimental protocols that have been used to characterize the effects of this compound.
Standard Microelectrode Technique in Canine Papillary Muscle
This protocol is used to assess the effect of this compound on cardiac action potentials.
-
Tissue Preparation: Beagle dogs are sedated, and their hearts are rapidly removed and rinsed in an oxygenated Locke's solution. The papillary muscles are then dissected from the right ventricle.[3][4]
-
Electrophysiological Recording: The prepared tissue is placed in a chamber and superfused with a Tyrode's solution. Glass microelectrodes are used to impale the cardiac cells and record action potentials.
-
Drug Application: After obtaining baseline recordings, this compound is introduced into the superfusion solution at various concentrations to determine its effect on action potential duration and other parameters.
Calcium Transient Measurement in Isolated Ventricular Myocytes
This method is employed to directly observe the impact of this compound on intracellular calcium dynamics.
-
Cell Isolation: Ventricular myocytes are isolated from canine hearts through enzymatic digestion using collagenase.[3][4]
-
Fluorescent Dye Loading: The isolated cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Imaging: The cells are placed on the stage of an inverted microscope equipped for fluorescence imaging. The cells are electrically stimulated to elicit calcium transients, which are recorded as changes in fluorescence intensity.
-
Data Analysis: The amplitude and kinetics of the calcium transients are analyzed before and after the application of this compound to quantify its effect on calcium handling.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
